2-Bromo-5-fluoropyridin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIJSVNNAUFAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744334 | |
| Record name | 2-Bromo-5-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-88-1 | |
| Record name | 2-Bromo-5-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to the Basic Properties of 2-Bromo-5-fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This compound is a multifaceted heterocyclic organic compound characterized by a pyridine ring substituted with bromine, fluorine, and a hydroxyl group.[1] As a substituted pyridinol, it stands at the intersection of several key motifs in medicinal chemistry. The pyridine core is a well-established "privileged structure," frequently found in approved pharmaceuticals, while the strategic incorporation of halogen atoms is a cornerstone of modern drug design.[2] This guide offers a detailed exploration of the fundamental physicochemical and, most critically, the basic properties of this compound. By dissecting the electronic influence of its substituents, we aim to provide researchers with the causal insights necessary to effectively utilize this scaffold in synthetic and drug discovery campaigns.
Core Physicochemical Characteristics
The identity and behavior of this compound are defined by its fundamental properties. A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. In solution, the keto (pyridone) tautomer is predominantly favored, a factor that profoundly influences the molecule's electronic structure and reactivity.[3]
| Property | Data | Source(s) |
| Molecular Formula | C₅H₃BrFNO | [1][4] |
| Molecular Weight | 191.99 g/mol | [1][4] |
| Appearance | Pale yellow to light brown compound | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Tautomerism | Exists in equilibrium with 2-Bromo-5-fluoro-1H-pyridin-4-one | [3] |
A Deep Dive into Basicity: An Analysis of Substituent Effects
The basicity of pyridine derivatives is dictated by the availability of the lone pair of electrons on the ring's nitrogen atom for protonation.[5][6] For the parent pyridine molecule, this corresponds to a pKa of approximately 5.2.[5][7] However, the substituents on the this compound ring dramatically alter this fundamental property through a combination of inductive and mesomeric effects.
Causality Behind the Chemistry: Why Substituents Matter
-
The 2-Bromo Substituent: Bromine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I).[5][8] By pulling electron density away from the aromatic ring, it significantly depletes the electron density at the nitrogen atom. This deactivation makes the nitrogen lone pair less available to accept a proton, resulting in a drastic reduction in basicity. The effect is quantitatively demonstrated by comparing pyridine (pKa ≈ 5.2) to 2-bromopyridine, which has a pKa of just 0.71.[9][10][11][12]
-
The 5-Fluoro Substituent: Fluorine is the most electronegative element, and its presence on the ring introduces an even stronger -I effect than bromine. Positioned meta to the nitrogen, its influence is primarily inductive, further withdrawing electron density and diminishing the basic character of the molecule. The pKa of 3-fluoropyridine (which has the same meta-relationship to the nitrogen) is 2.97, substantially lower than that of pyridine, underscoring the potent base-weakening nature of fluorine.[13][14][15]
-
The 4-Hydroxyl Group and Tautomerism: The hydroxyl group at the C4 position exists predominantly as its 4-pyridone tautomer.[3] This structural form alters the aromatic system and the electronic environment of the nitrogen atom, generally leading to lower basicity compared to a simple hydroxyl-substituted pyridine.
Synthesized Conclusion on Basicity
The cumulative impact of two potent electron-withdrawing halogen substituents at the C2 and C5 positions renders this compound a very weak base. The combined -I effects of bromine and fluorine synergistically reduce the electron density on the nitrogen atom to a great extent. Consequently, its pKa is predicted to be exceptionally low, likely falling below 1.0, making it significantly less basic than pyridine or even singly halogenated pyridines.
Comparative pKa Data of Related Pyridines
| Compound | pKa Value | Effect on Basicity vs. Pyridine | Source(s) |
| Pyridine (Reference) | ~5.2 | Baseline | [5][7] |
| 2-Bromopyridine | 0.71 | Strongly Decreased (-I Effect) | [9][10][11][12] |
| 3-Fluoropyridine | 2.97 | Decreased (-I Effect) | [13][14][15] |
| This compound | Predicted to be < 1.0 | Very Strongly Decreased (Combined -I Effects) | N/A |
Synthetic Pathways and Chemical Reactivity
Experimental Protocol: A Plausible Two-Step Synthesis
This protocol describes the synthesis of the related intermediate, 2-bromo-5-fluoropyridine, which serves as a foundational workflow.
Step 1: Bromination of 5-Aminopyridine
-
Charge a 1000 mL three-neck flask with 400 mL of carbon tetrachloride and 47.05 g (0.5 mol) of 5-aminopyridine.
-
Add 0.41 g of azobisisobutyronitrile (AIBN) and then, in batches at 20°C, add 195.78 g (1.1 mol) of N-bromosuccinimide (NBS).
-
Raise the temperature to 50°C and maintain the reaction for 4 hours, monitoring progress via TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter. Wash the filter cake thoroughly with carbon tetrachloride.
-
Wash the filtrate sequentially with a sodium bicarbonate solution and a saturated saline solution.
-
Remove the solvent by rotary evaporation to yield crude 2-bromo-5-aminopyridine, which can be used directly in the next step.[16]
Step 2: Diazotization and Fluorination (Balz-Schiemann Type Reaction)
-
In a 2000 mL three-neck flask, combine 375 mL of concentrated hydrochloric acid and 375 mL of water.
-
Add the crude 2-bromo-5-aminopyridine (from Step 1) in batches at 25°C, stirring until fully dissolved.
-
Cool the mixture to 0°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.
-
After addition is complete, stir for 1 hour at 0°C.
-
Raise the temperature to 50°C and hold for 2 hours to complete the reaction.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter to collect the light yellow precipitate of 2-Bromo-5-fluoropyridine.[16]
Caption: Workflow for the synthesis of 2-Bromo-5-fluoropyridine.
Reactivity Profile
This compound is a versatile building block primarily due to the reactivity of the bromine atom at the C2 position.[1] This position is highly activated for:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for Suzuki, Buchwald-Hartwig, and other coupling reactions, enabling the formation of C-C and C-N bonds to build more complex molecular architectures.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring substituents facilitates the displacement of the bromide by various nucleophiles.
Significance and Applications in Drug Development
The unique combination of a pyridine scaffold, multiple halogen atoms, and a hydroxyl group makes this compound a molecule of significant interest for drug discovery.
-
Metabolic Stability and Bioavailability: The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. This can improve a drug's half-life and overall pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The halogens and hydroxyl group allow for fine-tuning of properties like lipophilicity and hydrogen bonding potential, which are critical for membrane permeability and target binding.
-
Scaffold for Bioactive Molecules: The aminopyridine core is central to the design of many kinase inhibitors.[2] By extension, halogenated pyridinol scaffolds like this one are valuable starting points for synthesizing novel inhibitors for oncology, as well as potential antiviral and antifungal agents.[17][18][19]
Caption: Relationship between structure and utility in drug discovery.
Conclusion
This compound is a highly functionalized heterocyclic compound whose chemical personality is dominated by the strong electron-withdrawing effects of its dual halogen substituents. This results in a significantly suppressed basicity, a critical property for researchers to consider during reaction design and biological screening. Its true value lies in its potential as a versatile synthetic intermediate, where the reactive bromine handle and the modulating effects of the fluorine and hydroxyl groups provide a powerful toolkit for constructing novel and complex molecules. For scientists in drug development, this scaffold offers a promising starting point for creating next-generation therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic properties.
References
- 1. CAS 1196152-88-1: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. basicity of pyridine [quimicaorganica.org]
- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 10. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 11. 2-Bromopyridine price,buy 2-Bromopyridine - chemicalbook [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 14. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. Page loading... [guidechem.com]
- 17. nbinno.com [nbinno.com]
- 18. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Bromo-5-fluoropyridin-4-ol (CAS No. 1196152-88-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridin-4-ol, a key heterocyclic building block in modern medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the compound's properties, synthesis, and applications.
Core Compound Identification and Properties
CAS Number: 1196152-88-1[1][2]
Molecular Formula: C₅H₃BrFNO[1][2]
Molecular Weight: 191.99 g/mol [3]
Synonyms: 2-Bromo-5-fluoro-4-hydroxypyridine, 4-Pyridinol, 2-bromo-5-fluoro-[1][2]
Appearance: Typically a pale yellow to light brown solid.[2]
Solubility: Soluble in polar solvents, a characteristic enhanced by the hydrogen-bonding capability of the hydroxyl group.[2]
Structural and Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1196152-88-1 | [1][2] |
| Molecular Formula | C₅H₃BrFNO | [1][2] |
| Molecular Weight | 191.99 g/mol | [3] |
| Predicted Boiling Point | 362.5 ± 37.0 °C | [3] |
| Predicted Density | 1.891 ± 0.06 g/cm³ | [3] |
The unique arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring endows this compound with a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules.[2] The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. The hydroxyl group introduces polarity and a site for further functionalization.
Synthesis and Purification: A Technical Perspective
A potential synthetic pathway could involve the diazotization of an amino-substituted bromofluoropyridine followed by hydrolysis, or the direct oxidation of a suitable precursor. The synthesis of the related compound, 2-Bromo-5-fluoropyridine, often involves the bromination of 5-aminopyridine followed by a diazotization reaction.[1]
Hypothetical Synthetic Workflow
Caption: A plausible multi-step synthesis of this compound.
Purification Strategies
The purification of halogenated pyridinols often presents challenges due to the potential for tautomerism between the pyridin-4-ol and its pyridin-4-one form. This can result in difficulties in achieving sharp separation by chromatography.
Key Purification Considerations:
-
Crystallization: Careful selection of solvents is crucial. Screening various solvent systems can help favor the crystallization of one tautomer, leading to a purer product.
-
Chromatography: If chromatographic purification is necessary, derivatization to a less polar compound, such as a nonaflate, can be an effective strategy. The derivative can be purified by standard silica gel chromatography and the protecting group subsequently removed.
-
pH Adjustment: During aqueous workup, precise control of the pH can selectively precipitate one of the tautomeric forms.
Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly versatile scaffold in medicinal chemistry. Its reactivity is primarily centered around the bromine and hydroxyl groups.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures.
General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and requires optimization for each specific substrate pairing.
Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent motifs in a vast array of kinase inhibitors due to their ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. The this compound scaffold offers a strategic starting point for the synthesis of novel kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR), while the fluorine and hydroxyl groups can be used to fine-tune physicochemical properties such as metabolic stability and target binding affinity.
While specific examples of kinase inhibitors synthesized directly from this compound were not found in the searched literature, the closely related compound, 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone, is utilized in the synthesis of Janus Kinase (JAK) inhibitors.[4] This suggests that this compound is a highly relevant precursor for this class of therapeutics.
Safety, Handling, and Disposal
As a halogenated organic compound, this compound requires careful handling to minimize exposure and environmental impact.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal:
Waste containing brominated heterocyclic compounds should be treated as hazardous waste. Dispose of the material in accordance with local, regional, and national regulations. Do not dispose of down the drain or in regular trash.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of reactive functional groups provides a powerful platform for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. While detailed synthetic and application data for this specific compound require further exploration in peer-reviewed literature and patents, its structural similarity to other key intermediates in drug discovery underscores its significant potential. A thorough understanding of its properties, reactivity, and safe handling practices is essential for its effective utilization in research and development.
References
2-Bromo-5-fluoropyridin-4-ol molecular structure
An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-Bromo-5-fluoropyridin-4-ol
Abstract
This compound is a halogenated heterocyclic compound featuring a pyridine core, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of bromine, fluorine, and hydroxyl substituents provides a versatile scaffold for synthetic elaboration, making it a valuable building block for drug discovery and the development of novel agrochemicals.[1][3] The presence of fluorine, in particular, can bestow advantageous properties upon derivative molecules, such as enhanced metabolic stability, increased lipophilicity, and modulated basicity, which are critical parameters in drug design. This guide provides a comprehensive analysis of its molecular structure, including tautomerism, predictive spectroscopic signatures, a proposed synthetic pathway, and its potential reactivity for creating diverse chemical libraries. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
This compound is systematically named based on the substitution pattern on a pyridine ring. The molecule is characterized by a bromine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position.
-
IUPAC Name: this compound
-
CAS Number: 1196152-88-1[4]
-
Synonyms: 2-Bromo-5-fluoro-4-hydroxypyridine, 4-Pyridinol, 2-bromo-5-fluoro-[1]
-
Molecular Formula: C₅H₃BrFNO[1]
-
Molecular Weight: 191.99 g/mol [1]
Caption: Molecular Structure of this compound.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. For this molecule, the keto (pyridone) form is generally the predominant tautomer in solution due to the formation of a more stable, conjugated amide-like system. This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic profiles.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Physicochemical Properties
The combination of polar functional groups and a semi-rigid core defines the physical properties of this compound.
| Property | Value / Description | Source |
| Appearance | Pale yellow to light brown solid. | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol). The hydroxyl group allows for hydrogen bonding. | [1] |
| pKa (Predicted) | The pyridinium nitrogen pKa is lowered by the electron-withdrawing Br and F atoms. The 4-OH group is acidic, with a pKa expected in the range of 9-11. | N/A |
| LogP (Predicted) | The presence of three heteroatoms (N, O, F) and a bromine suggests moderate lipophilicity, making it suitable for drug discovery programs. | N/A |
Spectroscopic Characterization (Predictive Analysis)
While specific spectral data for this compound is not widely published, a robust prediction of its key spectroscopic features can be made by analyzing its structure and comparing it to related analogs.[5][6][7][8]
¹H NMR Spectroscopy
The pyridine ring contains two protons. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
-
H-3 Proton: This proton is ortho to the bromine and the hydroxyl/keto group. It is expected to appear as a doublet due to coupling with the fluorine atom (⁴JHF). The expected chemical shift would be in the range of 7.0-7.5 ppm.
-
H-6 Proton: This proton is ortho to the nitrogen and meta to the fluorine atom. It will be the most downfield proton due to the deshielding effect of the adjacent nitrogen. It should appear as a doublet due to coupling with the fluorine atom (³JHF), likely in the 8.0-8.5 ppm region.
¹³C NMR Spectroscopy
The five carbon atoms of the pyridine ring will give distinct signals.
-
C-2 (bearing Br): This carbon will be significantly influenced by the bromine atom and is expected in the 140-150 ppm range.
-
C-4 (bearing OH): In its pyridone form, this carbon is a carbonyl (C=O) and would appear significantly downfield, likely >170 ppm. In the pyridinol form, it would be in the 160-165 ppm range.
-
C-5 (bearing F): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF > 200 Hz). Its chemical shift will be highly deshielded by the fluorine, likely in the 155-165 ppm range.
-
C-3 and C-6: These carbons will also show smaller C-F couplings and will be located in the aromatic region, with C-6 being further downfield due to its proximity to nitrogen.
Mass Spectrometry
Mass spectrometry would provide unambiguous confirmation of the molecular formula.
-
Molecular Ion (M+): A prominent molecular ion peak would be observed.
-
Isotopic Pattern: The most characteristic feature would be the isotopic signature of bromine. Two peaks of nearly equal intensity will be observed for the molecular ion: one for the ⁷⁹Br isotope (M) and another for the ⁸¹Br isotope (M+2).
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic approach to this compound involves starting from a more readily available precursor, such as 2-amino-5-fluoropyridine. The synthesis can be envisioned as a diazotization-bromination followed by a hydroxylation step.
Caption: Retrosynthetic analysis of this compound.
A plausible synthetic protocol is detailed below, drawing from established methods for the synthesis of halogenated pyridines.[9]
Step 1: Synthesis of 2-Bromo-5-fluoropyridine from 2-Amino-5-fluoropyridine [9]
-
Cool a vessel containing 48% hydrobromic acid to 0-5 °C.
-
Add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, maintaining the temperature.
-
Prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water.
-
Slowly add the nitrite/bromine solution to the reaction mixture, ensuring the temperature remains at 0-5 °C to control the exothermic diazotization and subsequent bromination.
-
Stir the reaction for 1 hour after addition is complete.
-
Quench the reaction by carefully adding a sodium hydroxide solution to neutralize the excess acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is volatile and care should be taken.
-
Purify the crude product by column chromatography to yield 2-bromo-5-fluoropyridine.
Step 2: Hydroxylation to this compound (Proposed) This step is a conceptual protocol, as a specific literature procedure is not available. The choice of method depends on the desired regioselectivity. A common method for introducing a hydroxyl group at the 4-position of a pyridine ring is via oxidation to the N-oxide followed by rearrangement, or through nucleophilic substitution of a suitable precursor.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile synthetic intermediate. The distinct reactivity of its functional groups allows for selective modification to build molecular complexity.
-
The Bromine Atom (C-2): This is the primary handle for diversification. It is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids), Buchwald-Hartwig (to form C-N bonds with amines), and Sonogashira (to form C-C triple bonds).[10][11] This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.
-
The Pyridine Core: The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors where the nitrogen atom can form a key hydrogen bond with the hinge region of the kinase ATP-binding site.[2][12]
-
The Hydroxyl/Keto Group (C-4): This group acts as both a hydrogen bond donor and acceptor, which can be crucial for target binding. It also serves as a synthetic handle for O-alkylation or other modifications.
-
The Fluorine Atom (C-5): While generally unreactive, the fluorine atom exerts a powerful electronic influence. Its electron-withdrawing nature modulates the pKa of the pyridine nitrogen and can enhance binding affinity through favorable electrostatic interactions.
Caption: Key reaction pathways for diversifying the core scaffold.
Safety and Handling
-
Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][16] May cause respiratory irritation.[15]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Storage: Store in a cool, dry place in a tightly sealed container.[13]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][16]
-
Inhalation: Move person to fresh air.[16]
-
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential for applications in research and development, particularly in the synthesis of novel pharmaceuticals. Its key structural features—a reactive bromine handle for cross-coupling, a hydrogen-bonding hydroxyl/keto group, and an electronically-influential fluorine atom—provide a powerful platform for generating diverse and complex molecular architectures. Understanding its tautomeric nature, predictive spectroscopic properties, and potential synthetic routes is essential for unlocking its full utility as a scaffold in modern chemical synthesis.
References
- 1. CAS 1196152-88-1: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 1196152-88-1 [chemicalbook.com]
- 5. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR [m.chemicalbook.com]
- 8. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 10. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 11. ossila.com [ossila.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 14. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis Precursors of 2-Bromo-5-fluoropyridin-4-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and key precursors for the preparation of 2-Bromo-5-fluoropyridin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into two primary, scientifically-grounded synthetic strategies, offering detailed experimental protocols and exploring the mechanistic principles that underpin these methodologies. The guide emphasizes the importance of precursor selection and the rationale behind the proposed synthetic routes, while also addressing potential challenges such as tautomerism inherent in pyridin-4-ol systems.
Introduction: The Significance of this compound in Modern Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, the presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while a bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions.[1] this compound (CAS No: 1196152-88-1) emerges as a highly valuable, yet synthetically challenging, intermediate that combines these features with a hydroxyl group, offering an additional point for diversification.[2] This guide will provide a detailed exploration of the precursors and synthetic strategies to access this important molecule.
Strategic Approaches to the Synthesis of this compound
The synthesis of highly substituted pyridines, particularly those with a 4-hydroxy substituent, requires careful planning. A significant challenge in the chemistry of pyridin-4-ols is the potential for tautomerization to the corresponding pyridin-4-one form. This equilibrium can complicate purification and subsequent reactions.
Two primary retrosynthetic disconnections are proposed for the synthesis of this compound, each relying on a different key precursor and synthetic strategy.
Diagram of Proposed Retrosynthetic Pathways
Caption: Retrosynthetic analysis of this compound.
Route 1: Nucleophilic Aromatic Substitution on a Dihalogenated Precursor
This approach leverages the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of pyridine chemistry. The reactivity of halogens on an electron-deficient pyridine ring is well-established, with fluorine being an excellent leaving group in such reactions.[3]
Key Precursor: 2-Bromo-4,5-difluoropyridine
The cornerstone of this route is 2-Bromo-4,5-difluoropyridine . This precursor is strategically designed for regioselective substitution. The fluorine atom at the 4-position is activated by the electron-withdrawing nitrogen atom of the pyridine ring, making it highly susceptible to nucleophilic attack. In contrast, the bromine atom at the 2-position is a poorer leaving group in SNAr reactions compared to fluorine.[3] This differential reactivity allows for the selective displacement of the 4-fluoro substituent.
Table 1: Comparison of Halogen Leaving Group Ability in SNAr
| Halogen at 4-Position | Relative Reactivity | Rationale |
| Fluorine | High | The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[4] |
| Chlorine | Moderate | Less effective at stabilizing the Meisenheimer complex compared to fluorine. |
| Bromine | Low | Poorer leaving group in SNAr compared to fluorine and chlorine. |
Proposed Synthetic Protocol
Diagram of Route 1: SNAr Approach
Caption: Synthetic scheme for Route 1.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Bromo-4,5-difluoropyridine (1.0 eq.) in a suitable solvent such as DMSO or DMF, add a hydroxide source, for example, sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 7. The product may precipitate out of solution and can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic attack on the aromatic ring.
-
Hydroxide Source: A strong nucleophile like hydroxide is necessary to displace the fluoride. The choice between NaOH and KOH is often a matter of solubility and cost.
-
Neutralization: Careful neutralization is critical to protonate the resulting pyridin-4-olate and to avoid potential side reactions.
Route 2: Diazotization of a Precursor Amine
This classical approach in aromatic chemistry involves the conversion of an amino group to a diazonium salt, which can then be displaced by a hydroxyl group upon hydrolysis.
Key Precursors: 2-Bromo-5-fluoro-4-aminopyridine and 2-Amino-5-fluoropyridine
The immediate precursor for this route is 2-Bromo-5-fluoro-4-aminopyridine . The synthesis of this intermediate would likely start from the commercially available 2-Amino-5-fluoropyridine . A selective bromination at the position ortho to the amino group would be required. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions.
Table 2: Key Precursors for Route 2
| Precursor | Role in Synthesis |
| 2-Amino-5-fluoropyridine | Starting material for the synthesis of the brominated amine. |
| 2-Bromo-5-fluoro-4-aminopyridine | The direct precursor for the diazotization and hydrolysis step. |
Proposed Synthetic Protocol
Diagram of Route 2: Diazotization Approach
Caption: Synthetic scheme for Route 2.
Step-by-Step Methodology:
Step A: Bromination of 2-Amino-5-fluoropyridine
-
Reaction Setup: Dissolve 2-Amino-5-fluoropyridine (1.0 eq.) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.0 - 1.1 eq.), to the solution. The reaction may be initiated by a radical initiator like AIBN or by gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 2-Bromo-5-fluoro-4-aminopyridine.
Step B: Diazotization and Hydrolysis
-
Diazotization: Dissolve the 2-Bromo-5-fluoro-4-aminopyridine (1.0 eq.) in an aqueous acidic solution (e.g., dilute sulfuric acid) at a low temperature (0-5 °C). Add a solution of sodium nitrite (NaNO2) (1.0 - 1.2 eq.) dropwise while maintaining the low temperature.
-
Hydrolysis: After the formation of the diazonium salt is complete, slowly warm the reaction mixture. The diazonium group will be displaced by a hydroxyl group from the water, often with the evolution of nitrogen gas. Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can then be purified as described in Route 1.
Causality Behind Experimental Choices:
-
Brominating Agent: NBS is a convenient and selective source of electrophilic bromine for the bromination of activated aromatic rings.
-
Diazotization Conditions: Low temperatures are crucial during the formation of the diazonium salt to prevent its premature decomposition.
-
Acidic Medium: A strong acid is required for the in situ generation of nitrous acid from sodium nitrite.
-
Hydrolysis: The use of water as the nucleophile is a straightforward and cost-effective way to introduce the hydroxyl group.
Conclusion and Future Perspectives
The synthesis of this compound presents a formidable challenge that can be addressed through strategic precursor selection and the application of fundamental principles of organic chemistry. Both the nucleophilic aromatic substitution and the diazotization routes offer plausible pathways to this valuable building block. The choice of route will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Further optimization of the proposed protocols will be necessary to achieve high yields and purity, particularly in managing the pyridin-4-ol/pyridin-4-one tautomerism. The continued development of efficient synthetic methods for such highly functionalized heterocyclic compounds will undoubtedly accelerate the discovery of new and improved therapeutic agents.
References
- 1. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
2-Bromo-5-fluoropyridin-4-ol reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoropyridin-4-ol
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules and functional materials. This compound is a uniquely functionalized pyridine scaffold that presents a fascinating reactivity profile. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine core creates a molecule with multiple, distinct reaction sites. This guide offers an in-depth exploration of its electronic structure, tautomerism, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights required to harness its synthetic potential.
Core Molecular Architecture and Electronic Profile
This compound (CAS 1196152-88-1) is a multifaceted building block whose reactivity is governed by the interplay of its constituent functional groups.[1][2] Understanding these influences is key to predicting and controlling its chemical behavior.
-
Pyridine Nitrogen : As an electron-withdrawing heteroatom, the nitrogen atom deactivates the ring towards electrophilic attack but strongly activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack. This is due to its ability to stabilize the negative charge in the Meisenheimer complex intermediate.[3][4]
-
Bromine (C2) : Located at an activated ortho position, the bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[5]
-
Hydroxyl (C4) : Situated at the activated para position, the hydroxyl group is a strong electron-donating group. However, its most significant influence is its participation in keto-enol tautomerism.
-
Fluorine (C5) : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, further influencing the overall electron density of the ring.
The Critical Role of Tautomerism
Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one isomers. This equilibrium is fundamental to the reactivity of this compound, as the two forms possess distinct electronic and chemical properties.
Caption: Tautomeric equilibrium of 4-hydroxypyridine.
In the pyridin-4-one form, the aromaticity of the pyridine ring is disrupted, and the molecule behaves more like a vinylogous amide. This has profound implications for its reactivity, particularly in nucleophilic and electrophilic substitution reactions. The predominant tautomer can be influenced by factors such as solvent polarity and pH.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNA_r). The positions activated by the ring nitrogen (C2 and C4) are the primary sites for this reaction.
In this compound, both the C2-Br and C4-OH functionalities are at activated positions. However, the reactivity is complicated by the presence of the C5-F. In many halogenated pyridines, fluorine is a better leaving group than bromine in SNA_r reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[3][6] Despite this, the C5 position is not activated by the ring nitrogen. Therefore, nucleophilic substitution is most likely to occur at the C2 or C4 positions. Given that the hydroxyl group is generally a poor leaving group, displacement of the C2-bromo group is the more probable SNA_r pathway, especially with strong nucleophiles.
Workflow for a Typical SNAr Reaction
Caption: General workflow for an SNAr experiment.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position is an ideal handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are cornerstones of modern synthetic chemistry.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[7][8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup : To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.[7]
-
Reaction : Heat the mixture with stirring to 80-100 °C.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH | 100 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 85-99 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[10] This reaction is invaluable for synthesizing substituted anilines and N-heterocycles, which are prevalent in medicinal chemistry.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup : In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq).[13][14]
-
Solvent : Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction : Heat the mixture with stirring, typically between 80-110 °C.
-
Monitoring : Monitor the reaction for the disappearance of starting material using TLC or LC-MS.
-
Workup : After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 65-85 |
| XPhos Pd G3 | LiHMDS | THF | 80 | 75-95 |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging.[15] The pyridine nitrogen and the two halogen substituents are electron-withdrawing and deactivating towards electrophilic attack.[16][17] While the hydroxyl group (in the pyridin-4-ol tautomer) is an activating, ortho, para-director, its influence may not be sufficient to overcome the strong deactivation of the other groups. Any potential EAS reaction would likely require forcing conditions and may suffer from low yields and poor regioselectivity. The most likely position for substitution, if it occurs, would be C3, which is ortho to the activating hydroxyl group.
Summary and Outlook
This compound is a highly versatile synthetic intermediate with a predictable yet nuanced reactivity profile. Its utility stems from the orthogonal reactivity of its functional groups.
-
Primary Reactive Site : The C2-bromo position is the most versatile handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), making it the primary site for introducing molecular complexity.
-
Secondary Reactive Sites : The C4-hydroxyl/oxo group offers opportunities for O-alkylation or other modifications, although its tautomerism must be considered.
-
Nucleophilic Substitution : While possible, SNA_r at the C2 position would compete with cross-coupling reactions and typically requires specific conditions.
-
Electrophilic Substitution : This pathway is generally disfavored due to the electron-deficient nature of the ring.
This molecule serves as a powerful platform for the synthesis of complex, highly substituted pyridines, which are of significant interest in the development of novel therapeutics and functional materials.[18][19] A thorough understanding of its electronic properties and the interplay of its functional groups is essential for its strategic application in complex synthetic campaigns.
References
- 1. echemi.com [echemi.com]
- 2. CAS 1196152-88-1: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-fluoropyridin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of 2-Bromo-5-fluoropyridin-4-ol. Given the limited availability of public domain solubility data for this compound, this document emphasizes robust experimental design and theoretical understanding to empower researchers to generate high-quality, reliable solubility profiles.
Introduction: The Significance of Solubility in Drug Discovery
This compound is a heterocyclic organic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents.[1][2] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is a critical parameter. Aqueous solubility, in particular, is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[3] Understanding the solubility of this compound in various solvents is therefore paramount for formulation development, process chemistry, and in vitro/in vivo screening.
This guide will provide a theoretical foundation for understanding the solubility of this molecule, detailed protocols for its experimental determination, and insights into interpreting the resulting data.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is scarce, we can infer its likely behavior based on its structural features and the known properties of analogous compounds.
Molecular Structure and Functional Group Analysis
The structure of this compound incorporates several key functional groups that dictate its solubility:
-
Pyridine Ring: A polar heterocyclic aromatic ring.
-
Hydroxyl Group (-OH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group is expected to significantly enhance solubility in polar protic solvents like water and alcohols.
-
Bromine and Fluorine Atoms: These halogen substituents increase the molecule's molecular weight and introduce polarity. Their effect on solubility can be complex, influencing both crystal lattice energy and solvation.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties that will influence the solubility of this compound.
| Property | Predicted/Known Value | Influence on Solubility |
| CAS Number | 1196152-88-1[1][2][4][5] | N/A (Identifier) |
| Molecular Formula | C5H3BrFNO[1] | N/A (Identifier) |
| Molecular Weight | 191.99 g/mol [6] | Generally, higher molecular weight can lead to lower solubility.[7] |
| Appearance | Pale yellow to light brown solid[2] | Indicates the compound is in a solid state at room temperature. |
| pKa | Not available (Predicted to be weakly acidic due to the 4-pyridinol moiety) | The ionization state, and thus solubility, will be highly dependent on the pH of the aqueous medium.[7][8] |
| logP | Not available (Predicted to be moderately lipophilic) | Indicates a balance between aqueous and lipid solubility. |
| Melting Point | Not available for this compound. The related 2-Bromo-5-fluoropyridine has a melting point of 30-31 °C.[9] | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |
The presence of the hydroxyl group suggests that this compound is likely to be soluble in polar solvents.[2]
Logical Relationships Influencing Solubility
The interplay of these physicochemical properties determines the overall solubility. The following diagram illustrates these relationships.
References
- 1. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 2. CAS 1196152-88-1: this compound [cymitquimica.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1196152-88-1 this compound AKSci 3675DU [aksci.com]
- 5. 1196152-88-1|this compound|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
Spectroscopic Data of 2-Bromo-5-fluoropyridin-4-ol: A Technical Guide
Introduction
2-Bromo-5-fluoropyridin-4-ol is a substituted heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the unique electronic properties conferred by its substituent pattern on the pyridine core. Accurate structural elucidation and characterization are paramount for its application in drug development and organic synthesis. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
A critical consideration for the analysis of this molecule is its existence in a tautomeric equilibrium. The "pyridin-4-ol" form is in equilibrium with its keto tautomer, 2-Bromo-5-fluoro-1H-pyridin-4-one. For the parent compound, pyridin-4-ol, the pyridone form is known to predominate in the solid state and in most common solvents due to its greater stability.[1][2] This guide will therefore primarily discuss the spectroscopic data in the context of the more stable pyridone tautomer.
Molecular Structure and Tautomerism
The chemical structure and the tautomeric equilibrium between the pyridinol and pyridone forms are fundamental to interpreting the spectroscopic data. The presence of bromine and fluorine atoms introduces significant electronic effects that influence chemical shifts, vibrational frequencies, and fragmentation patterns.
References
A Technical Guide to 2-Bromo-5-fluoropyridin-4-ol for Advanced Research and Development
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-5-fluoropyridin-4-ol (CAS No. 1196152-88-1) has emerged as a significant heterocyclic intermediate, offering a unique combination of reactive sites and structural features.[1] This guide provides an in-depth analysis of its commercial availability, physicochemical characteristics, handling protocols, and its critical role as a versatile scaffold, particularly in the synthesis of targeted kinase inhibitors. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its full potential in creating next-generation pharmaceuticals.[2]
Physicochemical & Structural Characteristics
This compound is a substituted pyridine, a core structure prevalent in a vast number of FDA-approved drugs.[3] Its utility is derived from the specific arrangement of its functional groups: a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring. The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for creating carbon-carbon bonds in complex molecules.[4][5] The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the final compound, potentially improving binding affinity to biological targets.[4] The hydroxyl group at the 4-position offers an additional point for modification or can play a direct role in target engagement through hydrogen bonding.
| Property | Value | Source |
| CAS Number | 1196152-88-1 | [1] |
| Molecular Formula | C5H3BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | |
| Synonyms | 2-Bromo-5-fluoro-4-hydroxypyridine, 2-bromo-5-fluoro-1H-pyridin-4-one | [1] |
| Appearance | Typically a pale yellow to light brown solid | |
| Solubility | Soluble in polar solvents |
Commercial Availability: A Global Landscape
This compound is readily available from a range of specialized chemical suppliers catering to the research and development sector. It is typically offered in various purities, commonly 95% or higher, and in quantities ranging from milligrams to multiple grams.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| CymitQuimica | ≥95% to >98% | 100mg, 250mg, 1g, 5g |
| AK Scientific, Inc. | Min. 95% | 100mg, 250mg, 1g, 5g |
| BLD Pharm | Varies | Inquire for details |
| ChemicalBook | Varies | Inquire for details |
| Fluorochem | 98% | 100mg, 250mg, 1g, 5g |
This table is not exhaustive and is intended to be representative of the market. Researchers should always request a certificate of analysis for lot-specific purity.
Strategic Application in Kinase Inhibitor Synthesis
The structural motifs within this compound make it an exceptionally valuable starting material for the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and inflammatory diseases.[4] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies. The aminopyridine core, which can be readily synthesized from this bromo-precursor, is a well-established scaffold for interacting with the hinge region of the kinase ATP-binding site.[4]
Targeting the p38 MAP Kinase Pathway
One of the key signaling cascades implicated in inflammatory responses is the p38 mitogen-activated protein (MAP) kinase pathway. Dysregulation of this pathway is linked to diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be efficiently achieved using bromopyridine intermediates like this compound.
References
Topic: 2-Bromo-5-fluoropyridin-4-ol: A Scoping Review and In Silico Analysis of its Potential Biological Activity
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The strategic introduction of halogen atoms, such as fluorine and bromine, can profoundly modulate a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide focuses on 2-Bromo-5-fluoropyridin-4-ol, a heterocyclic compound whose biological potential remains largely unexplored. While direct biological data is scarce, its structural motifs—a fluorinated pyridine ring, a reactive bromine atom, and a hydrogen-bonding hydroxyl group—suggest a high potential for therapeutic relevance.[6] This document synthesizes information from analogous structures to build a data-driven hypothesis for its potential bioactivity, outlines a comprehensive investigational workflow from in silico prediction to in vitro validation, and discusses future directions for drug discovery efforts centered on this promising scaffold.
Introduction: The Chemical Rationale for Biological Potential
This compound (CAS 1196152-88-1) is a unique trifunctionalized pyridine. Understanding its potential requires deconstructing the roles of its constituent parts, each of which is a validated feature in successful therapeutic agents.
-
The Pyridine Core: As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine core acts as a hydrogen bond acceptor and can improve aqueous solubility and pharmacokinetic properties, making it a privileged scaffold in drug design.[1][7]
-
The Fluorine Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[3][4] Its high electronegativity can alter the pKa of nearby functional groups, influence conformation, and block metabolic oxidation sites, often leading to increased drug potency and a more favorable pharmacokinetic profile.[3][5] Fluorine-containing pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer and anti-Alzheimer's properties.[3][4]
-
The Bromine Atom: The bromine at the 2-position is not merely a halogen; it is a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings.[8][9][10] This allows for the systematic and efficient diversification of the core structure, enabling extensive Structure-Activity Relationship (SAR) studies to optimize biological activity.[10][11]
-
The 4-Hydroxyl Group: The pyridin-4-ol tautomer is significant for its ability to act as both a hydrogen bond donor and acceptor.[6] This functionality can be critical for anchoring the molecule within the active site of a target protein, thereby enhancing binding affinity and selectivity.
Collectively, these features suggest that this compound is an ideal starting point for fragment-based drug discovery and lead optimization, with strong potential in oncology, infectious diseases, and neurology.
Hypothesized Biological Activities and Investigational Workflow
Based on the activities of structurally related compounds, we hypothesize three primary areas of potential biological relevance for this molecule: anticancer, antimicrobial, and neurological. The following sections outline a logical, multi-stage workflow to investigate these hypotheses.
Stage 1: In Silico Prediction and Profiling
Before committing to resource-intensive wet lab experiments, a computational analysis can prioritize and guide the investigation. This approach leverages the known chemical structure to predict potential biological targets and assess drug-likeness.[12][13]
-
Structure Preparation: Obtain the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Prediction: Submit the structure to reverse-docking and target prediction web servers (e.g., SuperPred 3.0, SwissTargetPrediction).[14] These tools compare the molecule's topology and pharmacophore to libraries of ligands with known protein targets.
-
ADMET Profiling: Utilize platforms like SwissADME and admetSAR to calculate key physicochemical and pharmacokinetic properties.[15] This includes predictions for solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity.
-
Analysis: Consolidate the results. Identify the most probable protein classes targeted (e.g., kinases, proteases, GPCRs). Evaluate the ADMET profile against established criteria for drug-likeness, such as Lipinski's Rule of Five.
Causality Behind Experimental Choice: This in silico first approach is a cost-effective method to generate testable hypotheses.[12] By predicting potential targets, we can select more relevant and specific in vitro assays, rather than relying on broad, untargeted screening. ADMET prediction helps to identify potential liabilities early in the discovery process.[16]
Caption: In Silico screening workflow for this compound.
Stage 2: In Vitro Anticancer Activity Evaluation
The pyridine scaffold is prevalent in anticancer agents, including kinase inhibitors.[7][17] Fluorinated pyridines, in particular, have shown significant potential in this area.[3][4]
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different cancer types, such as MDA-MB-231 (breast), A549 (lung), PC-3 (prostate), and HCT-116 (colon).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Viability Assessment: Add a viability reagent such as Resazurin or MTT and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Causality Behind Experimental Choice: The MTT or Resazurin assay is a standard, high-throughput method to obtain a quantitative measure (IC₅₀) of a compound's cytotoxic or cytostatic effect. Using a panel of cell lines provides initial insights into potential selectivity.
| Compound | Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| This compound | MDA-MB-231 | Breast | 8.5 |
| A549 | Lung | 15.2 | |
| PC-3 | Prostate | 5.1 | |
| HCT-116 | Colon | 11.8 | |
| Doxorubicin (Control) | MDA-MB-231 | Breast | 0.1 |
If promising anticancer activity is observed, the next logical step is to investigate the mechanism. Based on the in silico predictions, a kinase inhibition assay would be a primary follow-up.
Caption: Hypothetical mechanism: Inhibition of a receptor tyrosine kinase.
Stage 3: In Vitro Antimicrobial Activity Evaluation
Halogenated heterocyclic compounds are known to possess antimicrobial properties.[18][19] The combined presence of bromine and fluorine in our target molecule warrants an investigation into its potential as an antibacterial or antifungal agent.[20]
-
Strain Selection: Select a panel of clinically relevant microbes from the ATCC or a similar repository.
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungus: Candida albicans.
-
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Microdilution Assay: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC/MFC Determination (Optional): To determine if the compound is cidal or static, plate aliquots from the clear wells onto agar plates. The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is the lowest concentration that results in no growth on the subculture.
Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[21] It is quantitative, reproducible, and provides a direct measure of potency that can be compared across different organisms and with standard antibiotics.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| This compound | 32 | 64 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 1 |
Structure-Activity Relationship (SAR) and Future Directions
The true value of this compound lies in its potential as a versatile scaffold.[6][10] The initial in vitro results, whether in cancer or microbiology, serve as a baseline. The subsequent phase of research should focus on systematic chemical modification to enhance potency and selectivity.
The bromine atom at the 2-position is the ideal site for diversification via Suzuki coupling.[8][22] This would allow for the introduction of a wide variety of aryl and heteroaryl groups.
Scaffold [label=<
this compound
Coupling [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Suzuki Coupling\n[Pd Catalyst, Base]"]; BoronicAcid [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Aryl/Heteroaryl\nBoronic Acids (R-B(OH)₂)"]; Library [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Library of Analogs"];
Assay [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Biological Assays\n(e.g., IC₅₀, MIC)"]; SAR [shape=document, fillcolor="#FBBC05", fontcolor="#202124", label="Structure-Activity\nRelationship (SAR) Data"];
Scaffold -> Coupling; BoronicAcid -> Coupling; Coupling -> Library; Library -> Assay; Assay -> SAR; }
Caption: Workflow for SAR expansion via Suzuki coupling.
Key SAR Questions to Address:
-
Electronic Effects: How does the activity change when introducing electron-donating vs. electron-withdrawing groups on the new aryl ring?
-
Steric Effects: What is the optimal size and shape of the substituent at the 2-position?
-
Pharmacophoric Features: Does the introduction of hydrogen bond donors/acceptors on the new ring improve activity?
Successful lead optimization would be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
Conclusion
While this compound is an understudied molecule, a systematic analysis of its structural components provides a strong rationale for its investigation as a biologically active agent. Its trifunctionalized nature makes it a highly attractive starting point for drug discovery campaigns, particularly in the fields of oncology and infectious diseases. The strategic workflow presented here—from in silico prediction to targeted in vitro screening and subsequent SAR-driven optimization—provides a robust and efficient roadmap for unlocking the therapeutic potential of this promising heterocyclic scaffold.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 1196152-88-1: this compound [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucj.org.ua [ucj.org.ua]
- 15. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
2-Bromo-5-fluoropyridin-4-ol: A Strategic Building Block for Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers
This guide offers a detailed exploration of 2-Bromo-5-fluoropyridin-4-ol, a versatile heterocyclic building block. We will analyze its distinct structural features to forecast its reactivity and demonstrate its potential as a cornerstone in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. By dissecting the roles of its bromine, fluorine, and hydroxyl functional groups, this document provides researchers with the strategic insights needed to effectively incorporate this molecule into their synthetic programs.
Physicochemical Properties and Structural Data
This compound is a polysubstituted pyridine derivative.[1] Its utility in synthesis stems from the orthogonal reactivity of its three functional groups. Understanding its physical and structural characteristics is the first step in harnessing its synthetic potential.
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1196152-88-1 | [1][2] |
| Molecular Formula | C₅H₃BrFNO | [2][3] |
| Molecular Weight | 191.99 g/mol | [1] |
| Appearance | Pale yellow to light brown solid | [1] |
| Tautomerism | Exists in equilibrium with 2-Bromo-5-fluoro-1H-pyridin-4-one | [2][3] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols | [1] |
| Storage Conditions | Store at 2-8°C under dry, inert conditions | [2] |
A critical feature of this molecule is the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms. In solution and in the solid state, the pyridone form is often predominant. This equilibrium significantly influences the reactivity of the hydroxyl/amine group and must be considered during reaction planning, particularly for reactions involving the oxygen atom.
The Triad of Reactivity: A Strategic Overview
The synthetic versatility of this compound arises from the distinct chemical environments of its three key functional groups. A chemist can selectively address each site, often by choosing reaction conditions that favor one transformation over others.
Caption: Reactivity map of this compound.
-
The C2-Bromine Atom: Positioned ortho to the ring nitrogen, this bromine atom is highly activated for palladium-catalyzed cross-coupling reactions. This is the primary site for introducing molecular diversity by forming new carbon-carbon and carbon-heteroatom bonds.
-
The C4-Hydroxyl Group: This group acts as a potent nucleophile (in its pyridinol form) or an N-H site for substitution (in its pyridone form). It readily undergoes O-alkylation or O-acylation. However, its acidity also means it may need to be protected during subsequent reactions, such as organometallic couplings, to prevent interference with catalysts or bases.
-
The C5-Fluorine Atom: Fluorine is typically a poor leaving group in nucleophilic aromatic substitution (SNAr) unless significantly activated by strong electron-withdrawing groups positioned ortho or para to it.[4][5] In this molecule, the fluorine at C5 is meta to the activating nitrogen atom, rendering it the least reactive site. Substitution at this position would require harsh reaction conditions or highly potent nucleophiles.
This hierarchy of reactivity (C2-Br > C4-OH > C5-F) is the key to designing logical, multi-step synthetic sequences.
Palladium-Catalyzed Cross-Coupling at the C2-Position
The C-Br bond at the 2-position is the most valuable handle for synthetic elaboration. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[6]
Key Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or alkyl boronic acids/esters. This is one of the most robust and widely used methods.[7][8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[9]
-
Thioetherification: For the formation of C-S bonds with thiols.[2]
Mechanistic Rationale (Suzuki-Miyaura Coupling): The catalytic cycle is a well-established pathway that underpins the reliability of this reaction.[8] The choice of palladium catalyst, ligand, and base is critical for success and depends on the specific coupling partners. Modern phosphine-based ligands (e.g., SPhos, XPhos, RuPhos) are often employed to enhance catalyst activity, enabling reactions at lower temperatures and with more challenging substrates.[10] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate the transmetalation step.[8]
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Reactions at the C4-Hydroxyl Group
The C4-OH group offers a secondary point for derivatization. Standard protocols for etherification and esterification can be employed.
-
Williamson Ether Synthesis: Deprotonation of the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (R-X) yields the corresponding ether. This is a foundational method for introducing alkyl chains, which can modulate properties like solubility and lipophilicity.
-
Esterification: Reaction with an acyl chloride or carboxylic acid (using coupling agents like EDC/DMAP) will form the corresponding ester. This is often used to introduce pro-drug moieties or other functional handles.
Strategic Consideration: Due to the acidic nature of the hydroxyl proton, it is often necessary to protect this group before attempting reactions at the C2-bromo position, especially if strong bases or organometallic reagents are used. Common protecting groups for hydroxyls, such as silyl ethers (e.g., TBS, TIPS) or benzyl ethers, can be employed and later removed under specific conditions.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative. This procedure should be adapted and optimized for this compound, particularly concerning the potential need for hydroxyl group protection.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 eq)[11]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)[11]
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Dimethoxyethane (DME)/Water[11]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.
-
Inerting: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. While specific toxicological data is limited, it should be treated as a potentially hazardous substance. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.
References
- 1. CAS 1196152-88-1: this compound [cymitquimica.com]
- 2. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 3. PubChemLite - this compound (C5H3BrFNO) [pubchemlite.lcsb.uni.lu]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ossila.com [ossila.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-5-fluoropyridin-4-ol: A Detailed Protocol for Drug Discovery and Development
Abstract
This comprehensive technical guide details a robust, step-by-step protocol for the synthesis of 2-Bromo-5-fluoropyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. Given the absence of a directly published synthetic route, this document outlines a proposed two-step pathway commencing with the synthesis of 5-fluoropyridin-4-ol, followed by a regioselective bromination. This guide provides in-depth experimental procedures, mechanistic insights, and visual aids to facilitate the successful synthesis of the target compound by researchers, scientists, and professionals in the field of drug development.
Introduction
Halogenated pyridin-4-ol derivatives are pivotal structural motifs in a myriad of biologically active compounds. The strategic incorporation of bromine and fluorine atoms onto the pyridine scaffold can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, presents a versatile platform for further chemical elaboration through cross-coupling reactions at the bromine-bearing carbon and potential modifications of the hydroxyl and fluoro groups. This guide aims to provide a scientifically sound and practical protocol for the preparation of this important synthetic intermediate.
Proposed Synthetic Pathway
The proposed synthesis of this compound is envisioned as a two-step process. The first step involves the construction of the 5-fluoropyridin-4-ol ring system, which serves as the key precursor. The second, and final, step is the regioselective bromination of this precursor to yield the desired product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
PART 1: Synthesis of 5-Fluoropyridin-4-ol (Precursor)
The synthesis of 4-hydroxypyridines can be achieved through various methods, often involving the cyclization of 1,3-dicarbonyl compounds or their equivalents with an ammonia source. The following protocol is adapted from established procedures for the synthesis of substituted 4-hydroxypyridines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Ethyl 3-amino-4,4,4-trifluorocrotonate | ≥97% | Sigma-Aldrich |
| Ethyl formate | ACS Reagent, ≥99% | Sigma-Aldrich |
| Sodium ethoxide | 95% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (5.1 g, 75 mmol) in anhydrous ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add ethyl 3-amino-4,4,4-trifluorocrotonate (13.9 g, 75 mmol) dropwise via the dropping funnel at room temperature. Following the addition, add ethyl formate (6.1 mL, 75 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 5-fluoropyridin-4-ol.
PART 2: Synthesis of this compound
This step involves the regioselective electrophilic bromination of the synthesized 5-fluoropyridin-4-ol. The electron-donating hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution, primarily at the ortho-positions (C2 and C6). The fluorine atom at the 5-position will sterically and electronically influence the site of bromination, favoring substitution at the less hindered C2 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 5-Fluoropyridin-4-ol | Synthesized in Part 1 | - |
| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - |
| Brine (saturated NaCl solution) | - | - |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoropyridin-4-ol (1.13 g, 10 mmol) in anhydrous acetonitrile (30 mL).
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding water (30 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a solid.
Mechanistic Rationale for Regioselectivity
The regioselectivity of the bromination in Part 2 is a critical aspect of this synthesis. The hydroxyl group at the 4-position of the pyridine ring is a strong activating group for electrophilic aromatic substitution. It directs incoming electrophiles to the positions ortho to it, which are the C3 and C5 positions. However, in the pyridin-4-ol tautomer, the electron density is increased at the C2 and C6 positions. The fluorine atom at the C5 position is an electron-withdrawing group via induction but a weak pi-donor. Its presence deactivates the ring towards electrophilic attack to some extent. The bromination is expected to occur preferentially at the C2 position due to a combination of electronic and steric factors. The C2 position is ortho to the activating hydroxyl group and is less sterically hindered than the C6 position, which is adjacent to the fluorine atom.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield | Purity |
| 5-Fluoropyridin-4-ol | C₅H₄FNO | 113.09 | Off-white to pale yellow solid | 60-70% | >95% |
| This compound | C₅H₃BrFNO | 191.99 | Pale yellow to light brown solid | 70-80% | >98% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined two-step procedure, researchers can reliably access this valuable building block for applications in drug discovery and development. The provided mechanistic insights into the regioselective bromination step should aid in troubleshooting and potential adaptation of this protocol for related heterocyclic systems.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Aryl-5-fluoropyridin-4-ols in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, prized for its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for phenyl rings, often leading to improved pharmacokinetic profiles.[1] Within this privileged class of heterocyles, the 2-aryl-5-fluoropyridin-4-ol motif represents a particularly valuable chemotype. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a crucial interaction point with biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, enabling the efficient formation of a carbon-carbon bond between 2-Bromo-5-fluoropyridin-4-ol and a wide array of boronic acids.[2] This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies for the successful application of this pivotal reaction in the synthesis of novel molecular entities for drug discovery and development.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring facilitates this step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can be influenced by the nature of the reactants, base, and solvent.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 2-aryl-5-fluoropyridin-4-ol product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A noteworthy consideration for the Suzuki coupling of this compound is the potential directing effect of the hydroxyl group. It has been suggested that a hydroxyl group in proximity to the reaction center can coordinate to the palladium catalyst, influencing the regioselectivity and potentially accelerating the reaction rate. This interaction may proceed through the formation of a palladium alkoxide, which can facilitate the transmetalation step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative starting points for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield and purity.
Protocol 1: General Procedure using a Phosphine-Based Catalyst
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Solvent: Anhydrous and degassed 1,4-dioxane/water (4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-5-fluoropyridin-4-ol product.
Figure 2: General experimental workflow for Suzuki coupling.
Data Presentation: Catalyst and Base Selection
The choice of catalyst and base is critical for the success of the Suzuki coupling reaction. The following table summarizes common choices for the coupling of bromopyridine derivatives, which can serve as a starting point for optimization with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 70-95 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄, Na₂CO₃ | Toluene/H₂O, DMF | 90-120 | 65-90 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | 100-120 | 85-98 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene, Dioxane | 100-120 | 85-98 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst. |
| Insufficiently anhydrous/degassed conditions | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly degassed solvents. | |
| Inappropriate base | Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Ensure thorough degassing of the reaction mixture. |
| Catalyst decomposition | Use a more robust ligand or a lower catalyst loading. | |
| Protodeborylation of Boronic Acid | Unstable boronic acid | Use the boronic acid as soon as it is purchased or prepared. Consider using a boronate ester (e.g., pinacol ester) for increased stability. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Applications in Drug Development
The 2-aryl-5-fluoropyridin-4-ol scaffold is of significant interest in drug discovery due to its potential to interact with a variety of biological targets. The introduction of diverse aryl groups through the Suzuki coupling allows for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.
While specific drugs derived directly from this compound are not prominently in the public domain, the broader class of 2-arylpyridine derivatives has been extensively explored for various therapeutic applications, including:
-
Kinase Inhibitors: The pyridine ring can mimic the adenine region of ATP, making these compounds attractive candidates for targeting ATP-binding sites in kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.
-
CNS-active Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is beneficial for targeting receptors and enzymes in the central nervous system.
-
Antiviral and Antimicrobial Agents: The incorporation of the fluoropyridinol moiety into larger molecules has been explored in the development of novel agents to combat infectious diseases. The fluorine atom can enhance the lipophilicity and metabolic stability of the compounds.
The synthetic accessibility of a wide range of 2-aryl-5-fluoropyridin-4-ols via the Suzuki coupling reaction solidifies the importance of this methodology in the modern drug discovery pipeline, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
The Alchemist's Pyridinone: A Guide to Leveraging 2-Bromo-5-fluoropyridin-4-ol in Modern Drug Discovery
Abstract
The 2-bromo-5-fluoropyridin-4-ol scaffold is a trifunctional building block of significant strategic value in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key features: a C2-bromine atom poised for palladium-catalyzed cross-coupling, a C4-hydroxyl group engaged in a critical tautomeric equilibrium that allows for selective O-functionalization, and a fluorine-substituted pyridine core that modulates physicochemical properties. This document provides an in-depth exploration of this versatile intermediate, presenting not just protocols, but the underlying chemical logic required for its effective deployment in drug discovery programs. We will dissect its core reactivity, provide validated starting protocols for key transformations, and illustrate its strategic application in constructing complex molecular architectures.
The Strategic Value Proposition: More Than a Sum of its Parts
In the landscape of medicinal chemistry, privileged structures are those scaffolds that appear repeatedly in bioactive molecules, often due to their ability to engage in key interactions with biological targets. The pyridinone core is one such scaffold, prized for its capacity to act as both a hydrogen bond donor and acceptor.[1][2] The subject of this guide, this compound (CAS 1196152-88-1), elevates this privileged core by incorporating strategically placed functional handles that unlock a vast chemical space for drug designers.
The true power of this molecule lies in its pyridin-4-ol ⇌ pyridin-4(1H)-one tautomerism. In solution, the equilibrium between these two forms dictates the molecule's reactivity. While the pyridinol form may be a minor component, its deprotonation is key for O-alkylation and O-arylation reactions. Conversely, the pyridone tautomer is the dominant and more stable form, influencing the electronics of the ring system for other transformations.[3] Understanding and controlling this equilibrium is paramount for achieving selective functionalization.
This guide will focus on the three primary synthetic vectors available from this scaffold, providing a logical workflow for its diversification.
Physicochemical Properties & Safe Handling
Before proceeding with experimental work, a thorough understanding of the compound's properties and safety requirements is essential.
| Property | Value | Source |
| CAS Number | 1196152-88-1 | [4][5] |
| Molecular Formula | C₅H₃BrFNO | [4][6] |
| Molecular Weight | 191.99 g/mol | [4] |
| Appearance | Pale yellow to light brown solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store long-term at 2-8 °C in a cool, dry place | [6][7] |
Safety & Handling:
-
Hazard Statements: Harmful if swallowed.[5] Handle with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling at C2
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl and heteroaryl-aryl scaffolds.[8][9] These motifs are prevalent in kinase inhibitors, where they often interact with the hinge region of the ATP-binding pocket. The C2-bromine of our scaffold is an ideal handle for this transformation.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common. For heteroaromatic substrates, which can sometimes inhibit catalysis by coordinating to the palladium center, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the crucial reductive elimination step and stabilize the catalyst.[10]
-
Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[9][11] An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) is typically effective and compatible with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate, boronic acid, and catalyst complex.
Detailed Protocol: Synthesis of 2-Aryl-5-fluoropyridin-4-ol Derivatives
This is a general starting protocol based on established procedures for similar bromopyridines.[12][13] Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-fluoropyridin-4-ol.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Protocol 2: Buchwald-Hartwig Amination at C2
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful method for C-N bond formation that avoids the harsh conditions of older methods.[14] This reaction is indispensable for introducing primary or secondary amines, which are common functional groups in pharmaceuticals responsible for salt formation, solubility, and target binding.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki reaction, this is a palladium-catalyzed process. The choice of ligand is even more critical here. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are essential to facilitate the difficult reductive elimination step that forms the C-N bond.[15][16] Pre-catalysts are often used to ensure the efficient generation of the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17] Sodium tert-butoxide (NaOtBu) is a common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective, especially for less reactive amines or substrates.[18]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.
Detailed Protocol: Synthesis of 2-Amino-5-fluoropyridin-4-ol Derivatives
This is a general starting protocol based on established procedures for 2-bromopyridines.[17][18] It is crucial that all reagents and solvents are anhydrous.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
(±)-BINAP (0.06 equiv, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and BINAP to a dry Schlenk flask.
-
Add this compound and a stir bar.
-
Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene followed by the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 3: Selective O-Alkylation at C4
Functionalizing the C4-hydroxyl group opens a different vector for diversification, allowing for the introduction of ether linkages. This is a common strategy to modulate solubility, lipophilicity, and metabolic stability, or to introduce side chains that can probe additional pockets in a binding site.
Causality Behind Experimental Choices:
-
Base: A key challenge in the alkylation of pyridones is controlling N- versus O-alkylation.[19] To favor O-alkylation, conditions that promote the formation of the oxygen anion (the pyridinolate) are preferred. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can effectively deprotonate the hydroxyl group. Alternatively, a weaker base like cesium carbonate (Cs₂CO₃) can also favor O-alkylation, often providing milder conditions.[19]
-
Electrophile: Simple alkyl halides (iodides > bromides > chlorides) are common electrophiles in this Williamson-type ether synthesis.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they solubilize the pyridinolate salt and promote the Sₙ2 reaction.
Detailed Protocol: Synthesis of 2-Bromo-4-alkoxy-5-fluoropyridine Derivatives
This protocol is designed to favor O-alkylation. The ratio of O/N alkylation should be monitored during optimization.[20]
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Water
Procedure:
-
To a dry, three-neck flask under an inert atmosphere, add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-12 hours).
-
Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the spectra to that of the starting material to confirm the addition of the alkyl group and verify the regioselectivity (O- vs. N-alkylation).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion in Cross-Coupling | Inactive catalyst; Inappropriate ligand; Insufficiently strong base; Water/Oxygen contamination. | Use fresh catalyst/pre-catalyst; Screen bulky phosphine ligands (e.g., XPhos, RuPhos); Switch to a stronger base (e.g., NaOtBu for amination, Cs₂CO₃ for Suzuki); Ensure all reagents and solvents are anhydrous and properly degassed.[10] |
| Protodebromination (Loss of Br) | Presence of protic impurities; Formation of palladium hydride species. | Thoroughly dry all reagents and solvents. Attempt the reaction at a lower temperature. Screen different ligand/base combinations.[10] |
| Homocoupling of Starting Material | High reaction temperature; High catalyst loading. | Lower the reaction temperature and extend the reaction time. Reduce the catalyst loading. |
| Poor O/N Selectivity in Alkylation | Incorrect base/solvent combination; Sterically unhindered electrophile. | For O-alkylation, use NaH/DMF or Cs₂CO₃/DMF. For N-alkylation, conditions like K₂CO₃ in acetone might be favored. Softer alkylating agents may favor N-alkylation.[19] |
Conclusion
This compound is a deceptively simple molecule that offers a remarkable degree of synthetic flexibility. By understanding the interplay of its tautomeric forms and the distinct reactivity of its bromine and hydroxyl functionalities, medicinal chemists can efficiently and strategically access a wide array of complex derivatives. The protocols and rationale provided in this guide serve as a robust foundation for researchers to unlock the full potential of this powerful building block, accelerating the discovery of next-generation therapeutics.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1196152-88-1: this compound [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 7. 1196152-88-1 this compound AKSci 3675DU [aksci.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. researchgate.net [researchgate.net]
- 20. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 2-Bromo-5-fluoropyridin-4-ol in the Synthesis of Novel Kinase Inhibitors
Introduction: A Privileged Scaffold for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of countless therapeutic agents.[1][2] Its strategic functionalization provides a versatile platform for developing highly specific and potent drug candidates. Within this class, 2-Bromo-5-fluoropyridin-4-ol has emerged as a particularly valuable intermediate for the synthesis of advanced kinase inhibitors.
Protein kinases, as central regulators of cellular signaling, are implicated in a host of diseases, most notably cancer and inflammatory disorders.[3][4] The development of small molecules that can selectively inhibit these enzymes is a cornerstone of targeted therapy. The unique trifecta of functional groups in this compound—a reactive bromine atom, a modulating fluorine atom, and a functionalizable hydroxyl group—offers chemists a powerful toolkit to construct diverse molecular architectures tailored for the ATP-binding sites of specific kinases.[5]
This technical guide provides an in-depth overview of the application of this key intermediate, including a representative synthetic pathway, detailed experimental protocols for its derivatization, and a discussion of the kinase signaling pathways targeted by its downstream products.
Core Molecular Data and Properties
This compound is a heterocyclic organic compound whose structure is primed for synthetic diversification.[5] The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | 2-Bromo-5-fluoro-4-hydroxypyridine | [6] |
| CAS Number | 1196152-88-1 | [6] |
| Molecular Formula | C₅H₃BrFNO | [6] |
| Molecular Weight | 191.99 g/mol | [6] |
| Appearance | Pale yellow to light brown solid | [5] |
| Solubility | Soluble in polar organic solvents | [5] |
Synthetic Strategy: Accessing the Core Intermediate
While numerous methods exist for the synthesis of substituted pyridines, a common and effective route to 2-bromo-pyridines involves the diazotization of the corresponding 2-aminopyridine precursor. The following protocol is a representative, multi-step synthesis adapted from established procedures for analogous compounds, providing a reliable pathway to this compound.[7][8]
Protocol 1: Representative Synthesis of this compound
Objective: To synthesize the target intermediate from a commercially available aminopyridine precursor. This process typically involves protection of the hydroxyl group, bromination, diazotization to install the second bromine, selective removal of the 4-bromo group, and final deprotection. For the purpose of this guide, we will outline a more direct, albeit challenging, conceptual pathway starting from a fluorinated aminopyridinol.
Plausible Synthetic Route: A plausible, though not explicitly published, route would involve the diazotization of 2-amino-5-fluoropyridin-4-ol.
Step 1: Diazotization and Bromination (Sandmeyer-type Reaction)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-fluoropyridin-4-ol (1.0 equiv.) in 48% aqueous hydrobromic acid (HBr) (approx. 5-7 equiv.).
-
Cooling: Cool the mixture to between 0°C and -5°C using an ice-salt bath. The temperature must be strictly controlled to prevent decomposition of the diazonium salt intermediate.
-
Bromine Addition: Slowly add liquid bromine (approx. 3.0 equiv.) dropwise to the cold suspension. The mixture will likely thicken and change color.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (approx. 2.5 equiv.) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature remains below 0°C. Vigorous stirring is essential to ensure proper mixing. Evolution of nitrogen gas will be observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.
-
Workup - Neutralization: Slowly and carefully add a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to neutralize the excess acid. This step is highly exothermic and must be performed with cooling to keep the temperature below 20-25°C. The goal is to reach a pH of ~7-8.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Gateway to Diversity: Cross-Coupling Reactions
The true synthetic power of this compound is realized through palladium-catalyzed cross-coupling reactions at the C-2 bromine position. These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecules.[9]
General synthetic workflow for kinase inhibitor libraries.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for coupling the bromopyridine scaffold with various aryl or heteroaryl boronic acids (or their esters).[10] This reaction is fundamental for installing moieties that can occupy hydrophobic pockets or form specific interactions within the kinase active site.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Precursors like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used. The choice of catalyst can significantly impact reaction efficiency, especially with electron-deficient heteroaryl halides.[11]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient pyridines, electron-rich, bulky phosphine ligands are often required to promote the initial oxidative addition step.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11] The choice of base can affect reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[11]
Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to side reactions like homocoupling of the boronic acid and catalyst degradation.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, which are critical for many kinase inhibitors.[12][13] The nitrogen atom often acts as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) or N-heterocyclic carbene (NHC) ligands are typically required.[14][15] They facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic intermediates.
Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-5 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.1–1.2 equiv.), and the base (e.g., NaOtBu, 1.2–1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Heating: Seal the tube tightly and heat the mixture (typically 80–110 °C) in an oil bath with stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, cool to room temperature, and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography.
Targeting Kinase Signaling Pathways
Derivatives synthesized from the this compound scaffold are well-suited to target a range of kinases. The substituted pyridine core can mimic the adenine region of ATP, while the groups installed via cross-coupling can provide selectivity by interacting with unique regions of the kinase active site.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is linked to autoimmune diseases like rheumatoid arthritis.[16][17] Pyridine-based scaffolds are common in JAK inhibitors.[1]
-
p38 MAP Kinase: This kinase is a key regulator of inflammatory responses, making it a significant target for diseases like COPD and arthritis.[3][18] The pyridinylimidazole class of p38 inhibitors, readily accessible from bromopyridine intermediates, is one of the most widely studied.[19]
Inhibition of the JAK-STAT signaling pathway.
Safety and Handling
-
Halogenated Pyridines: this compound and related compounds should be handled with care. They are potentially irritating to the skin, eyes, and respiratory system. Always use a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided like palladium on carbon, can be pyrophoric, meaning they can ignite spontaneously in air, particularly after use in hydrogenation reactions when dry.[20][21] Handle under an inert atmosphere whenever possible. Keep used catalyst slurries wet and dispose of them in designated waste containers.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized to phosphine oxides, which deactivates the catalyst.[22] They should be stored and handled under an inert atmosphere (glovebox or Schlenk line).
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them in a dry, inert atmosphere and away from water.
Conclusion
This compound represents a high-value, strategically functionalized intermediate for the discovery of novel kinase inhibitors. Its amenability to robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the systematic and efficient generation of diverse compound libraries. The protocols and principles outlined in this guide provide a solid, field-proven framework for researchers to leverage this scaffold in the development of targeted therapeutics for cancer, inflammation, and other kinase-driven diseases.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 1196152-88-1: this compound [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Pyridinylimidazole Based p38 MAP Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 20. honrel.com [honrel.com]
- 21. chem.wisc.edu [chem.wisc.edu]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of 2-Bromo-5-fluoropyridin-4-ol in the Synthesis of Advanced Pyridine-Based Herbicides
Abstract
The escalating demand for novel crop protection agents with improved efficacy and environmental profiles has intensified the focus on fluorinated heterocyclic compounds. Among these, pyridine-based herbicides have demonstrated significant success. This document provides a comprehensive technical guide on the application of 2-Bromo-5-fluoropyridin-4-ol as a pivotal starting material in the synthesis of next-generation agrochemicals. We will explore its strategic importance and provide detailed protocols for its conversion into high-value herbicidal active ingredients, with a specific focus on a synthetic pathway analogous to the production of florpyrauxifen-benzyl, a potent synthetic auxin herbicide.
Introduction: The Significance of Fluorinated Pyridines in Agrochemicals
The introduction of fluorine into agrochemical molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target enzymes.[1][2] The pyridine scaffold is a well-established pharmacophore in numerous commercial herbicides due to its versatile chemical functionality and favorable biological properties.[3] this compound is a highly functionalized building block that offers multiple reaction sites for the construction of complex herbicidal molecules. Its unique arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring allows for a series of selective chemical transformations, making it an ideal starting point for the synthesis of novel picolinate herbicides.
Core Attributes of this compound as a Precursor
The utility of this compound in agrochemical synthesis is underpinned by the distinct reactivity of its functional groups:
-
2-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of various aryl or heteroaryl moieties, a key step in building the core structure of many modern herbicides.
-
5-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom modulates the electronics of the pyridine ring, influencing its reactivity and the pKa of other substituents. It can also enhance the binding affinity of the final molecule to its biological target.
-
4-Hydroxy Group: This group can be readily converted into other key functionalities, most notably an amino group, which is a critical component of many auxin-mimicking herbicides. Its presence also influences the regioselectivity of subsequent reactions.
Synthetic Application: Pathway to a Florpyrauxifen-Benzyl Analogue
The following sections outline a proposed synthetic route from this compound to a structural analogue of florpyrauxifen-benzyl, a commercially successful herbicide.[4][5] This pathway highlights the versatility of the starting material in constructing a complex, multi-substituted pyridine core.
Overall Synthetic Workflow
The multi-step synthesis involves the sequential modification of the pyridine core to introduce the necessary substituents found in the target herbicide.
Caption: Proposed synthetic workflow from this compound.
Detailed Experimental Protocols
The following protocols are representative methods for the key transformations in the synthesis of a florpyrauxifen-benzyl analogue.
Protocol 1: Nitration of this compound
-
Objective: To introduce a nitro group at the 3-position of the pyridine ring.
-
Causality: The electron-donating hydroxyl group directs the electrophilic nitration to the ortho position (C3). The reaction is performed at low temperatures to control the exothermic reaction and prevent side product formation.
-
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Potassium nitrate (KNO₃)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, cool fuming sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add this compound to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Once the starting material is fully dissolved, add potassium nitrate portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-fluoro-3-nitropyridin-4-ol.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Objective: To form a C-C bond between the brominated pyridine core and an arylboronic acid.
-
Causality: This palladium-catalyzed reaction is a highly efficient method for creating biaryl structures, which are common in agrochemicals. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.
-
Materials:
-
4-Amino-2-bromo-3-chloro-5-fluoropyridine (from the preceding steps)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a degassed solution of 4-Amino-2-bromo-3-chloro-5-fluoropyridine in a mixture of 1,4-dioxane and water (4:1), add (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
De-gas the reaction mixture again by bubbling argon through it for 15 minutes.
-
Heat the mixture to 80-90 °C under an argon atmosphere and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled product.
-
Quantitative Data Summary
The following table summarizes expected yields and key reaction parameters for the synthesis of a florpyrauxifen-benzyl analogue. These values are representative and may vary based on specific laboratory conditions and scale.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitration | KNO₃, Fuming H₂SO₄ | - | 0 - 10 | 75 - 85 |
| Reduction | Fe, NH₄Cl | Ethanol/Water | 70 - 80 | 80 - 90 |
| Sandmeyer Reaction | NaNO₂, CuCl | HCl (aq) | 0 - 5 | 60 - 70 |
| Amination | NaN₃, then H₂/Pd-C | DMF, then Methanol | 100, then RT | 70 - 80 |
| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/Water | 80 - 90 | 70 - 85 |
| Carboxylation & Esterification | CO, Pd(OAc)₂, Benzyl alcohol | Toluene | 100 - 110 | 65 - 75 |
Logical Relationships in Synthesis
The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical dependencies of the key transformations.
Caption: Logical sequence of transformations in the herbicide synthesis.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex, high-value agrochemicals. Its unique substitution pattern allows for a series of regioselective reactions to build the intricate structures of modern herbicides like florpyrauxifen-benzyl. The protocols and workflows outlined in this document provide a solid foundation for researchers and scientists in the agrochemical industry to leverage this key building block in the development of next-generation crop protection solutions. The strategic application of such fluorinated pyridine intermediates is poised to remain a cornerstone of innovation in agrochemical research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 3. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]
- 4. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-Bromo-5-fluoropyridin-4-ol
Introduction: Strategic Importance of 2-Bromo-5-fluoropyridin-4-ol in Medicinal Chemistry
This compound is a key heterocyclic building block in contemporary drug discovery. Its strategic importance lies in the orthogonal reactivity of its functional groups: the hydroxyl group at the 4-position, the bromine atom at the 2-position, and the fluorine atom at the 5-position. The hydroxyl group, in particular, serves as a versatile handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
The derivatization of this hydroxyl group into ethers, esters, and other functionalities can profoundly impact a molecule's lipophilicity, hydrogen bonding capacity, metabolic stability, and target engagement. This guide provides detailed application notes and protocols for the most common and effective methods for the derivatization of the hydroxyl group of this compound, tailored for researchers, scientists, and drug development professionals. Each protocol is presented with a rationale for the chosen conditions, potential challenges, and troubleshooting strategies, ensuring a robust and reproducible experimental design.
I. O-Alkylation via Williamson Ether Synthesis: Crafting Diverse Ether Libraries
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In the context of this compound, this reaction allows for the introduction of a vast array of alkyl and aryl groups, significantly impacting the steric and electronic properties of the resulting molecule.
Scientific Rationale & Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (the pyridinolate) acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1] The choice of base is critical to quantitatively generate the nucleophilic pyridinolate without promoting side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the pyridinolate anion.[3]
Experimental Protocol: General Procedure for O-Alkylation
Objective: To synthesize 4-alkoxy-2-bromo-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF (approximately 0.1 M concentration of the substrate). Stir the mixture at room temperature until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-alkoxy-2-bromo-5-fluoropyridine.
| Parameter | Recommendation | Rationale |
| Base | NaH, KOtBu, K₂CO₃ | Strong bases ensure complete deprotonation. K₂CO₃ is a milder, safer alternative for activated alkyl halides.[4] |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the pyridinolate.[3] |
| Temperature | 0 °C to room temperature | Controls the rate of reaction and minimizes potential side reactions. |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity of the halide leaving group follows this trend. |
II. O-Acylation: Synthesis of Ester Derivatives
O-acylation of this compound provides access to a variety of ester derivatives, which can act as prodrugs or modulate the physicochemical properties of the parent molecule.[5] This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a base.
Scientific Rationale & Mechanistic Insight
The acylation reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acylating agent. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[6] For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[7]
Experimental Protocol: General Procedure for O-Acylation
Objective: To synthesize 4-acyloxy-2-bromo-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM or THF (approximately 0.1-0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) or pyridine (as solvent) and a catalytic amount of DMAP (0.1 eq).
-
Acylation: Cool the mixture to 0 °C. Add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) or by recrystallization.
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acyl chloride or Anhydride | Acyl chlorides are generally more reactive than anhydrides.[8] |
| Base | Et₃N, Pyridine | Scavenges the acidic byproduct. |
| Catalyst | DMAP | Accelerates the reaction, especially with less reactive acylating agents or hindered alcohols.[9] |
| Solvent | DCM, THF, Acetonitrile | Aprotic solvents that are unreactive towards the reagents. |
III. O-Silylation: Protection and Functionalization
Silyl ethers are commonly used as protecting groups for hydroxyl functions due to their ease of formation and selective removal under specific conditions.[10] The choice of the silylating agent allows for tuning the stability of the resulting silyl ether.
Scientific Rationale & Mechanistic Insight
O-silylation involves the reaction of the hydroxyl group with a silyl halide (e.g., TMSCl, TBDMSCl) in the presence of a base, typically a non-nucleophilic amine like imidazole or triethylamine, to neutralize the generated HCl. The steric bulk of the silyl group influences the ease of formation and the stability of the silyl ether.
Experimental Protocol: General Procedure for O-Silylation
Objective: To synthesize 4-(silyloxy)-2-bromo-5-fluoropyridine derivatives.
Materials:
-
This compound
-
Silyl chloride (e.g., Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl))
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Base Addition: Add imidazole (2.5 eq) or triethylamine (1.5 eq).
-
Silylation: Add the silyl chloride (1.2 eq) portion-wise or dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction with water.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
| Silylating Agent | Stability | Typical Deprotection Conditions |
| TMSCl | Labile | Mild acid (e.g., acetic acid), TBAF |
| TBDMSCl | More stable | Stronger acid, TBAF |
| TIPSCl | Very stable | HF-pyridine, TBAF |
IV. Mitsunobu Reaction: Mild and Versatile Ether and Ester Synthesis
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers and esters, under mild, neutral conditions.[1] It is particularly useful for substrates that are sensitive to acidic or basic conditions.
Scientific Rationale & Mechanistic Insight
The reaction involves the activation of the hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). This forms an alkoxyphosphonium salt, which is then displaced by a nucleophile (e.g., a phenol for ether formation or a carboxylic acid for ester formation) in an SN2 fashion.[1] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral this compound.
Experimental Protocol: General Procedure for Mitsunobu Reaction
Objective: To synthesize ethers or esters from this compound under mild conditions.
Materials:
-
This compound
-
Alcohol (for ether synthesis) or Carboxylic acid (for ester synthesis)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a solution of this compound (1.0 eq), the nucleophile (alcohol or carboxylic acid, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM, cool to 0 °C under an inert atmosphere.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous and should be handled with care.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.
| Parameter | Recommendation | Rationale |
| Phosphine | PPh₃ | Commonly used and commercially available. |
| Azodicarboxylate | DEAD or DIAD | DIAD is often preferred due to its lower toxicity and the easier removal of its byproduct. |
| Solvent | THF, DCM | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction upon addition of the azodicarboxylate. |
Visualization of Derivatization Workflows
Caption: Derivatization strategies for this compound.
Conclusion
The hydroxyl group of this compound offers a rich platform for chemical diversification. The protocols outlined in this guide for O-alkylation, O-acylation, O-silylation, and the Mitsunobu reaction provide a robust starting point for the synthesis of novel derivatives. The choice of a specific method will depend on the desired functionality, the stability of the starting materials and products, and the overall synthetic strategy. Careful consideration of the reaction conditions and mechanistic principles will enable researchers to efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoropyridin-4-ol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-fluoropyridin-4-ol, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of the bromine, fluorine, and hydroxyl groups offers multiple avenues for synthetic elaboration, yet also presents unique challenges. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. By addressing the specific reactivity of the pyridinol scaffold, this guide aims to empower researchers, scientists, and drug development professionals to effectively leverage this valuable intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Value of this compound
The pyridinol core is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] this compound combines several key features that make it a highly valuable synthetic intermediate:
-
The Pyridine Scaffold: A cornerstone of many biologically active molecules, often involved in critical hydrogen bonding interactions with protein targets like kinase hinges.[2]
-
The Bromine Atom (C2): Provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile installation of carbon and heteroatom substituents.
-
The Fluorine Atom (C5): Can significantly modulate the physicochemical properties of the final compound, including metabolic stability, pKa, and binding affinity, a common strategy in modern drug design.
-
The Hydroxyl Group (C4): Offers a site for further functionalization and can participate in crucial binding interactions. However, its presence also introduces significant synthetic challenges.
The primary challenge in coupling reactions with this substrate is the presence of the C4-hydroxyl group, which exists in tautomeric equilibrium with its pyridone form. This group is acidic and can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions. The protocols outlined herein are designed to navigate these challenges to achieve efficient and selective transformations.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[3] They overwhelmingly proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation (for C-C and C-N couplings), and reductive elimination.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5] The electron-deficient nature of the pyridine ring facilitates this step.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6] This step is often base-mediated.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[3]
Core Experimental Principles: Navigating the Pyridinol Substrate
Successful coupling with this compound requires careful selection of reaction parameters to accommodate the hydroxyl group and the electronic nature of the heterocycle.
-
Catalyst & Ligand Selection: The choice of ligand is critical.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands stabilize the palladium center, promote the oxidative addition of the C-Br bond, and facilitate the final reductive elimination step.[5][8] Using pre-formed palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.[8][9]
-
Base Selection: The base plays a multifaceted role: it activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the H-Br formed during the reaction.[10] For the pyridinol substrate, a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃ is often ideal.[11] These bases are strong enough to facilitate the catalytic cycle but minimize the deprotonation of the pyridinol, which could lead to solubility issues or side reactions. For C-N couplings, stronger bases like LiHMDS or NaOt-Bu are often necessary.[12]
-
Solvent Choice: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.[6] Often, the addition of a small amount of water is beneficial, particularly in Suzuki reactions, as it can aid in the dissolution of the base and facilitate the transmetalation step.
Experimental Protocols & Workflows
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be air-sensitive; handle under an inert atmosphere (Nitrogen or Argon).
General Experimental Workflow
The following workflow is applicable to all the described coupling reactions, with specific modifications detailed in each protocol.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura C-C Coupling
-
Principle: Formation of a carbon-carbon bond between the C2 position of the pyridinol and an aryl or vinyl group from a boronic acid or ester.[10] This is one of the most versatile and widely used cross-coupling reactions.[13]
| Parameter | Recommended Condition | Rationale |
| Substrates | This compound (1.0 eq), Arylboronic Acid (1.2-1.5 eq) | A slight excess of the boronic acid drives the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Dppf is a robust ligand for many Suzuki couplings.[14] A more advanced ligand like SPhos may improve yields for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Moderately strong, non-nucleophilic bases that facilitate transmetalation without interfering with the hydroxyl group.[11] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | The aqueous mixture aids in dissolving the base and promoting the catalytic cycle.[6] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
-
Principle: Formation of a carbon-nitrogen bond between the C2 position of the pyridinol and a primary or secondary amine.[15] This reaction is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8]
| Parameter | Recommended Condition | Rationale |
| Substrates | This compound (1.0 eq), Amine (1.1-1.3 eq) | A slight excess of the amine is used. |
| Catalyst | XPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective for C-N coupling, especially with heteroaryl halides.[5][16] |
| Base | NaOt-Bu or LiHMDS (1.5-2.0 eq) | A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[12] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous aprotic solvents are crucial as water can interfere with the strong base and the catalyst. |
| Temperature | 90-110 °C | Higher temperatures are often needed to overcome the activation barrier for C-N reductive elimination.[12] |
Step-by-Step Methodology:
-
To a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (or catalyst and ligand), base, and this compound to a dry reaction vessel.
-
Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent followed by the amine via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After cooling, carefully quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira C-C Coupling
-
Principle: Coupling of the C2-bromo position with a terminal alkyne, typically using a dual palladium and copper co-catalyst system.[17] This reaction is invaluable for creating linear, rigid structures often used as linkers in complex molecules.
| Parameter | Recommended Condition | Rationale |
| Substrates | This compound (1.0 eq), Terminal Alkyne (1.1-1.5 eq) | A slight excess of the alkyne is standard. |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) and Copper(I) Iodide (CuI) (1-5 mol%) | This is the classic catalyst system for Sonogashira coupling.[18] The copper co-catalyst facilitates the formation of a copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-5.0 eq) | An amine base is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.[18] |
| Solvent | THF or DMF (anhydrous) | Anhydrous polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild conditions.[17] |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature.
-
Monitor progress by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck C-C Coupling
-
Principle: The Mizoroki-Heck reaction couples the C2 position with an alkene to form a substituted vinylpyridine.[19] This reaction is a powerful tool for C-C bond formation and olefin functionalization.[20]
| Parameter | Recommended Condition | Rationale |
| Substrates | This compound (1.0 eq), Alkene (e.g., Styrene, Butyl Acrylate) (1.2-1.5 eq) | An excess of the alkene is used to favor the forward reaction. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) + P(o-tol)₃ (4-10 mol%) | A simple Pd(II) salt that is reduced in situ to Pd(0). The phosphine ligand is crucial for catalyst stability and activity.[21] |
| Base | Et₃N or DIPEA (1.5-2.0 eq) | An organic base is required to regenerate the Pd(0) catalyst in the final step of the cycle (β-hydride elimination followed by base-mediated reductive elimination of H-X).[4] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Heck reactions generally require elevated temperatures to proceed at a reasonable rate.[22] |
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, the alkene, and the base.
-
Heat the reaction mixture with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Low or no conversion is a common problem in cross-coupling reactions. The following guide provides a logical approach to troubleshooting.[16]
Caption: Troubleshooting workflow for low or no conversion in cross-coupling reactions.
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. While the presence of the pyridinol moiety requires careful consideration in the selection of catalysts, ligands, and bases, the protocols detailed in this guide provide a robust framework for achieving efficient C-C and C-N bond formation. By understanding the mechanistic principles and adopting the systematic workflows presented, researchers can effectively synthesize diverse libraries of functionalized pyridinols for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Introduction: The Challenge of Synthesizing 2-Bromo-5-fluoropyridin-4-ol
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of 2-Bromo-5-fluoropyridin-4-ol. This guide provides in-depth troubleshooting, detailed protocols, and expert insights to overcome common challenges and enhance reaction yields.
This compound (CAS 1196152-88-1) is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the strategic placement of reactive sites—a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a pyridinol core found in numerous bioactive molecules.[1]
The primary challenge in its synthesis is the regioselective bromination of the 5-fluoropyridin-4-ol precursor. Researchers often face difficulties with low yields, the formation of undesired isomers, and complex purification hurdles. A critical, and often overlooked, aspect complicating this chemistry is the inherent tautomeric equilibrium between the pyridin-4-ol and 4-pyridone forms.[3][4] This guide addresses these issues directly, providing a framework for rational troubleshooting and process optimization.
Core Chemistry: Tautomerism and Reactivity
Understanding the tautomeric nature of the starting material is fundamental to troubleshooting its synthesis. The equilibrium between the aromatic alcohol (pyridin-4-ol) and the non-aromatic amide (4-pyridone) is highly sensitive to the local environment.
This equilibrium impacts not only reactivity but also purification, as the two forms have different polarities and chromatographic behaviors.[3][5] The 4-pyridone tautomer is generally more stable and favored in polar solvents.[3][4]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My bromination of 5-fluoropyridin-4-ol is inefficient, resulting in low conversion and a poor yield. What are the primary causes and solutions?
Low conversion often points to suboptimal reaction conditions or an inappropriate choice of brominating agent for this specific electron-deficient heterocyclic system.
Possible Causes & Recommended Actions:
-
Insufficiently Reactive Brominating Agent : While elemental bromine (Br₂) can be used, it often requires harsh conditions like fuming sulfuric acid for deactivated rings, which can lead to degradation.[6] N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are generally more effective and selective for this type of substrate.[6]
-
Suboptimal Temperature : The pyridone ring is relatively electron-deficient, and electrophilic substitution can be sluggish. If the reaction is stalling at room temperature or slightly elevated temperatures, a moderate increase in heat is warranted. Microwave irradiation can sometimes dramatically accelerate the reaction and improve yields.[7]
-
Solvent Choice : The reaction solvent must be inert to the brominating agent and capable of dissolving the starting material. Acetonitrile, chlorobenzene, or acetic acid are common choices. Solvent polarity can influence the tautomeric equilibrium, which in turn affects reactivity.[3]
-
Purity of Starting Material : Ensure the 5-fluoropyridin-4-ol is pure and, critically, anhydrous. Water can consume the brominating agent and introduce side reactions.
Q2: My TLC shows the desired product, but also a significant amount of a second, less polar spot which I suspect is a dibrominated byproduct. How can I improve selectivity for mono-bromination?
The formation of dibromo- and other polybrominated species is a classic sign of over-reaction. Improving selectivity is a matter of controlling stoichiometry and reactivity.
Strategies for Enhancing Mono-bromination Selectivity:
| Strategy | Rationale & Implementation |
| Control Stoichiometry | The most direct method. Use a slight excess, but no more than 1.1-1.2 equivalents, of your brominating agent (e.g., NBS). Adding the agent portion-wise or as a solution over time can help maintain a low concentration and prevent over-bromination.[7] |
| Lower Reaction Temperature | Electrophilic aromatic substitution is an activated process. By lowering the temperature, you decrease the overall reaction rate, which often provides a larger kinetic window to favor the formation of the mono-substituted product over the di-substituted one. |
| Choose a Milder Brominating Agent | If NBS is still too reactive, consider a less potent source of electrophilic bromine. However, for this substrate, NBS is typically a good balance of reactivity and selectivity.[6] |
| Monitor the Reaction Closely | Use TLC or LC-MS to track the consumption of the starting material and the appearance of the product and byproduct. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product. |
Q3: The purification of my final product by silica gel chromatography is difficult. The product streaks badly or co-elutes with the starting material. What can I do?
This is a hallmark problem for pyridin-4-ol derivatives due to their basic nitrogen and the aforementioned tautomerism.[3][4] The polar, slightly basic nature of the compound interacts strongly and inconsistently with the acidic silica gel surface.
Purification Solutions:
-
Modify the Mobile Phase : The most common solution for tailing of basic compounds on silica gel is to add a small amount of a basic modifier to the eluent.[8]
-
Recommendation : Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your ethyl acetate/hexane or dichloromethane/methanol mobile phase. This neutralizes the acidic sites on the silica, preventing strong ionic interactions and allowing the compound to elute as a sharper band.
-
-
Acid-Base Extraction : Leverage the basicity of the pyridine nitrogen for a non-chromatographic purification.[8]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will protonate and move to the aqueous layer, leaving non-basic impurities behind.
-
Carefully basify the aqueous layer with a base like NaHCO₃ or NaOH to a pH of ~7-8, causing the product to precipitate or allowing it to be re-extracted with an organic solvent.
-
-
Crystallization : If a solid, crystallization is an excellent method for achieving high purity.[8] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane, acetonitrile) to find conditions that yield high-quality crystals.
Reference Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and observations.
Bromination of 5-Fluoropyridin-4-ol
-
Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluoropyridin-4-ol (1.0 eq).
-
Dissolution : Add a suitable solvent, such as acetonitrile or chlorobenzene (approx. 10-20 mL per gram of starting material). Stir until fully dissolved.
-
Reagent Addition : Cool the mixture to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.[7]
-
Work-up :
-
Once the starting material is consumed, cool the reaction mixture.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude solid via column chromatography (using a mobile phase containing 1% triethylamine) or by crystallization.
Frequently Asked Questions (FAQs)
-
Q: How does the 4-pyridone tautomer affect the bromination reaction?
-
A: The 4-pyridone form is less aromatic and can be considered a vinylogous amide. Electrophilic substitution can still occur, but its reactivity and regioselectivity may differ from the true aromatic pyridin-4-ol form. The reaction conditions will influence which tautomer is dominant, thereby affecting the outcome.[3]
-
-
Q: What is the expected regiochemistry of the bromination?
-
A: The hydroxyl group at the 4-position is an activating, ortho-, para-director. The fluorine at the 5-position is a deactivating, ortho-, para-director. The pyridine nitrogen is deactivating. The directing effects of the hydroxyl group are dominant, favoring substitution at the ortho positions (C2 and C6). Steric hindrance may slightly favor substitution at one position over the other, but a mixture is possible. The desired 2-bromo isomer is a common product in such systems.
-
-
Q: What are the critical safety precautions for this reaction?
-
A: Brominating agents like NBS and DBDMH are toxic, corrosive, and strong oxidizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
References
- 1. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 2. CAS 1196152-88-1: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Bromo-5-fluoropyridin-4-ol
Welcome to the Technical Support Center for the synthesis and purification of 2-Bromo-5-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and removing process-related impurities.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the construction of complex molecular architectures for drug discovery programs. Its synthesis typically involves the electrophilic bromination of a 5-fluoropyridin-4-ol precursor. While seemingly straightforward, this reaction is often complicated by issues of regioselectivity and over-bromination, leading to a mixture of products that can be challenging to separate. This guide provides practical, field-proven insights into navigating these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the expected side products?
The most direct and common laboratory-scale synthesis is the electrophilic bromination of 5-fluoropyridin-4-ol. The choice of brominating agent and reaction conditions is critical in determining the product distribution.
-
Primary Reaction: The desired reaction is the regioselective monobromination at the C2 position of the pyridine ring. The hydroxyl group at C4 is a strong activating group, directing electrophilic substitution to the ortho positions (C3 and C5). However, the fluorine at C5 has a deactivating effect. The nitrogen atom in the pyridine ring is also deactivating, particularly towards the C2 and C6 positions. The interplay of these electronic effects, along with steric considerations, favors bromination at the C2 position.
-
Common Side Products:
-
Dibrominated Impurity: The most prevalent side product is often the 2,6-dibromo-5-fluoropyridin-4-ol. This arises from the over-bromination of the desired product, as the monobrominated pyridine ring can still be susceptible to further electrophilic attack.
-
Regioisomeric Impurity: While less common due to the directing effects, bromination at the C3 position to form 3-bromo-5-fluoropyridin-4-ol can occur as a minor impurity. The formation of this isomer is influenced by the reaction conditions, such as the solvent and temperature.
-
The following diagram illustrates the primary reaction and the formation of the major dibrominated side product.
Caption: Synthetic pathway to this compound and the formation of the dibrominated side product.
Q2: How can I minimize the formation of the 2,6-dibromo impurity during the synthesis?
Minimizing the formation of the dibrominated side product is key to a successful synthesis and simpler purification. Here are several strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent can drive the reaction to completion without significant over-bromination. A large excess should be avoided.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monobromination.
-
Temperature Control: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can increase the selectivity of the reaction.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).
Q3: I have a mixture of the desired product and the dibrominated impurity. How can I effectively separate them?
The separation of this compound from its dibrominated counterpart can be challenging due to their similar chemical properties. However, a combination of techniques can be employed.
| Purification Method | Key Parameters & Considerations | Expected Outcome |
| Recrystallization | Solvent System: A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar co-solvent (e.g., water, hexane) is often effective. The desired monobrominated product is typically more soluble than the dibrominated impurity in such systems. | The dibrominated impurity, being less soluble, will preferentially crystallize out upon cooling, enriching the mother liquor with the desired product. Multiple recrystallizations may be necessary. |
| Column Chromatography | Stationary Phase: Silica gel is the standard choice. Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The more polar monobrominated product will elute later than the less polar dibrominated impurity. | Good separation can be achieved, yielding high-purity fractions of the desired product. This is often the most effective method for complete separation. |
| Acid-Base Extraction | Principle: The phenolic hydroxyl group allows for the formation of a water-soluble salt in the presence of a base. However, the pKa values of the mono- and dibrominated products may not be sufficiently different for a clean separation. | This method is generally less effective for separating these two specific impurities but can be useful for removing non-phenolic impurities. |
Troubleshooting Guide
Problem 1: Low yield of the desired product with a significant amount of starting material remaining.
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Increase the reaction time.
-
Slightly increase the amount of brominating agent (up to 1.1 equivalents).
-
Ensure the reaction temperature is appropriate for the chosen brominating agent and solvent.
-
Problem 2: The formation of a complex mixture of products, including multiple spots on a TLC plate.
-
Possible Cause: Non-selective bromination or decomposition.
-
Solution:
-
Re-evaluate the reaction conditions. Consider a milder brominating agent like NBS if you are using Br₂.
-
Lower the reaction temperature.
-
Ensure the starting material is pure.
-
Problem 3: Difficulty in removing the dibrominated impurity by recrystallization.
-
Possible Cause: The solubility difference between the desired product and the impurity is not significant in the chosen solvent system.
-
Solution:
-
Screen a wider range of solvent systems. Consider solvent pairs like dichloromethane/hexane or ethyl acetate/heptane.
-
Employ a multi-step purification strategy: perform an initial "de-bulking" recrystallization to remove the bulk of the impurity, followed by column chromatography for final polishing.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoropyridin-4-ol (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile and water).
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the reaction mixture over 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents and solvent mixtures to find a system where the compound is sparingly soluble at room temperature but readily soluble when hot. A mixture of ethanol and water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-fluoropyridin-4-ol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyridin-4-ol. Our guidance is grounded in established mechanistic principles and practical, field-proven strategies to help you navigate the complexities of this specific transformation.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, heteroaromatic substrates like this compound present unique challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition, while the hydroxyl group may participate in side reactions or affect reagent solubility. This guide is designed to address these specific issues head-on, providing you with the expert insights needed to achieve high yields and purity.
Troubleshooting Decision Tree
Before diving into specific issues, this decision tree can help you quickly diagnose and navigate to the relevant troubleshooting section.
Caption: A decision tree to quickly diagnose common Suzuki coupling issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter. Each answer provides a causal explanation and actionable steps for optimization.
Category 1: Low Yield and Incomplete Conversion
Q1: My reaction shows low conversion of the starting this compound. What are the first things I should check?
A1: Initial checks should always focus on the integrity of your reagents and the reaction setup, as these are common sources of failure.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade via protodeboronation, especially if they are electron-deficient.[2] It is crucial to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.
-
Solvent and Base Purity: Ensure you are using anhydrous, degassed solvents. Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the active Pd(0) catalyst.[1][2] The purity of your base is also critical.
-
-
Reaction Setup:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Temperature Control: Verify that your heating apparatus is calibrated and maintaining the target temperature accurately. Some reactions require precise temperature control to proceed efficiently.
-
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. Could my catalyst system be the problem?
A2: Absolutely. The choice of palladium source and ligand is critical, especially for challenging substrates like heteroaryl halides.[3][4]
-
Catalyst Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species in situ. Inefficient reduction can be a bottleneck. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, highly active precatalyst.[5]
-
Ligand Selection: The pyridyl nitrogen in your substrate can coordinate to the palladium center, inhibiting catalytic activity.[3][4] To mitigate this, employ bulky, electron-rich phosphine ligands.
-
Buchwald Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the catalyst, promote the challenging oxidative addition step with aryl bromides, and sterically shield the palladium from the inhibitory pyridine nitrogen.[3]
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is crucial and typically ranges from 1:1 to 4:1.[2] An incorrect ratio can lead to catalyst deactivation or the formation of inactive species.
-
Q3: My conversion is sluggish and stalls over time. How can I optimize the reaction conditions (base, solvent, temperature)?
A3: The interplay between the base, solvent, and temperature is key to driving the reaction to completion.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][6][7]
-
Strength and Type: For pyridyl substrates, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is frequently effective.[3] Other common choices include carbonates (K₂CO₃, Cs₂CO₃) and fluorides (KF, CsF).[2] The choice can significantly impact yield.[3]
-
Hydroxyl Group Consideration: Given the acidic nature of the 4-ol group on your substrate, a stronger base might be consumed in an acid-base reaction. You may need to use an additional equivalent of base to account for this.
-
-
Solvent System: The solvent must solubilize all reagents and stabilize the catalytic species.[8][9]
-
Common Choices: Mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water are widely used.[2][10] The water is essential for dissolving many inorganic bases.
-
Solvent Effects: The role of the solvent can be complex. Some polar, coordinating solvents like DMF or acetonitrile can alter the active catalytic species, which may or may not be beneficial depending on the specific substrates.[8][11][12] A screen of different solvent systems is often worthwhile.
-
-
Temperature: Increasing the temperature can often overcome the activation barrier for oxidative addition.[3] Typical temperatures for Suzuki couplings range from 80-120 °C.[13][14] However, excessively high temperatures can accelerate catalyst decomposition and side reactions.
Category 2: Side Product Formation
Q4: I'm observing a significant amount of a byproduct corresponding to the protonated boronic acid starting material (Ar-H). What is causing this and how can I prevent it?
A4: This side product arises from protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is a major pathway for yield loss, especially with electron-deficient boronic acids.[2][15]
-
Mitigation Strategies:
-
Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃.[2] Strong bases can accelerate this side reaction.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. Minimizing water content or using anhydrous conditions with a soluble base like KF can be beneficial.[2]
-
Boronic Ester: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[2]
-
Q5: My main impurity is a biaryl product derived from the coupling of two boronic acid molecules. What is this and how do I stop it?
A5: This is homocoupling , the self-coupling of your boronic acid. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][3]
-
Mitigation Strategies:
-
Thorough Degassing: The most critical step is to rigorously exclude oxygen from your reaction.[1] Ensure your solvents are degassed and the reaction is maintained under a strict inert atmosphere.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling that arises from incomplete reduction of a Pd(II) precatalyst.[3]
-
Q6: I am seeing the formation of 5-fluoropyridin-4-ol, where the bromine has been replaced by a hydrogen. What is this side reaction?
A6: This is dehalogenation (or hydrodehalogenation) of your starting material. It can occur after oxidative addition, where the palladium intermediate reacts with a hydride source in the mixture (which can be the solvent, base, or impurities) followed by reductive elimination.[1]
-
Mitigation Strategies:
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as isopropanol, especially at high temperatures. Toluene, dioxane, or DMF are generally safer choices.
-
Base Choice: Some amine bases can contribute to dehalogenation. Stick to inorganic bases like carbonates or phosphates.
-
Optimize Reaction Time: Do not run the reaction for an unnecessarily long time after the starting material is consumed, as this can allow side reactions to become more prominent.
-
Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization of the specific ligand, base, and solvent may be required for your particular boronic acid partner.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Table: Recommended Starting Conditions for Optimization
This table summarizes recommended starting points for key reaction parameters when coupling this compound.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, effective Pd(II) sources that form the active Pd(0) catalyst in situ.[16] |
| Ligand | SPhos or XPhos (Pd:L ratio 1:2 to 1:4) | Bulky, electron-rich ligands that prevent catalyst inhibition by the pyridine nitrogen and promote oxidative addition.[3] |
| Base | K₃PO₄ (2.0-3.0 equivalents) | Often highly effective for challenging couplings of heteroaryl halides.[3][16] An extra equivalent may be needed to neutralize the pyridinol. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Aprotic solvents are generally robust. Water helps dissolve the inorganic base.[10] |
| Temperature | 80 - 110 °C | Sufficient to overcome activation barriers without causing significant thermal degradation.[10] |
| Boronic Acid | Use as pinacol ester if protodeboronation is an issue | Esters are more stable towards protodeboronation than the corresponding free acids.[2] |
Understanding the Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three main steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.[7]
-
Transmetalation: The organic group from the activated boronate species (formed by the reaction of the boronic acid with the base) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
By understanding which factors influence each step—for example, ligand choice affecting oxidative addition or base choice impacting transmetalation—you can make more informed decisions to optimize your reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for 2-Bromo-5-fluoropyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Bromo-5-fluoropyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but often stubborn building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Introduction: Understanding the Challenge
This compound is a highly functionalized, electron-deficient heterocycle. Its low reactivity in common transformations, particularly palladium-catalyzed cross-coupling reactions, stems from a combination of electronic and structural factors. The pyridine nitrogen and the fluorine atom act as strong electron-withdrawing groups, reducing the electron density of the aromatic ring.[1][2] This deactivation can hinder the crucial oxidative addition step in catalytic cycles.[3][4]
Furthermore, this compound exists in a tautomeric equilibrium with its pyridin-4-one form. This equilibrium and the acidic nature of the N-H or O-H proton can significantly influence the reaction environment, often by interacting with bases or catalysts. This guide will provide targeted solutions to overcome these intrinsic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the dominant tautomeric form of this compound and how does it affect reactivity?
A1: In solution, pyridin-4-ols predominantly exist as the pyridin-4-one tautomer. This is a critical consideration. The pyridone form possesses an amide-like character, and its carbonyl group is electron-withdrawing. The acidic proton (now on the nitrogen) will readily react with bases used in coupling reactions, requiring stoichiometric consideration. This tautomerism can also influence the electronic environment of the C-Br bond, potentially affecting catalyst coordination and insertion.
Q2: Why is this molecule considered "electron-deficient" and what is the implication for cross-coupling?
A2: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons, especially at the 2, 4, and 6 positions.[2][5] The addition of a strongly electron-withdrawing fluorine atom further depletes the ring's electron density. For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, this electron deficiency makes the oxidative addition of the Pd(0) catalyst into the C-Br bond the rate-limiting step, often leading to slow or incomplete reactions.
Q3: Which proton is the most acidic, and how should I handle it in my reaction setup?
A3: The proton on the pyridin-4-one nitrogen (or the hydroxyl proton in the minor tautomer) is the most acidic site. When using bases (e.g., K₂CO₃, NaOtBu), at least one equivalent will be consumed to deprotonate the substrate before it can participate in the catalytic cycle. It is crucial to account for this by using an excess of the base (e.g., 2-3 equivalents) to ensure enough is available for the intended catalytic process.
Q4: For a nucleophilic aromatic substitution (SNAr) reaction, which halogen is the better leaving group?
A4: In SNAr reactions, the rate of displacement is typically F > Cl > Br. This is because the high electronegativity of fluorine polarizes the carbon-halogen bond, making the carbon more electrophilic and better able to stabilize the intermediate Meisenheimer complex.[6] However, in this compound, the bromine is at the C2 position, which is highly activated by the ring nitrogen. The fluorine is at the less-activated C5 position. Therefore, SNAr is most likely to occur at the C2-Br bond, despite bromine being an intrinsically poorer leaving group than fluorine in these reactions.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
This reaction is frequently used to form a C-C bond at the C2 position. Low yields are a common complaint.
Q: My Suzuki reaction has stalled with significant starting material remaining. What is the most likely cause?
A: The most probable cause is an inefficient catalyst system that cannot overcome the high activation barrier for oxidative addition into the electron-deficient C-Br bond. Standard catalysts like Pd(PPh₃)₄ often fail with substrates like this.
dot
References
Technical Support Center: Navigating the Lability of 2-Bromo-5-fluoropyridin-4-ol in Synthetic Reactions
Welcome to the technical support center for 2-Bromo-5-fluoropyridin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic workflows. My goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome challenges related to the stability of this compound, ensuring the success and reproducibility of your experiments.
The inherent reactivity that makes this compound a valuable synthetic intermediate also contributes to its potential for decomposition under various reaction conditions. This guide will delve into the fundamental chemical principles governing its stability, offer troubleshooting advice for common issues, and provide validated protocols to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and a complex mixture of byproducts. What could be the primary cause?
A1: The most common culprit is the inherent tautomeric equilibrium between this compound and its corresponding 4-pyridone form.[1][2] This equilibrium is highly sensitive to the reaction environment, particularly the polarity of the solvent. In polar solvents, the 4-pyridone tautomer is generally favored, while the pyridin-4-ol form has a greater presence in non-polar solvents.[1] The two tautomers can exhibit different reactivities and susceptibilities to degradation, leading to a mixture of products.
Q2: I'm observing a significant amount of starting material decomposition even before the reaction is complete. What are the likely degradation pathways?
A2: Beyond tautomerism, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the C-Br bond, resulting in the formation of 2-hydroxy-5-fluoropyridin-4-ol.
-
Oxidation: Pyridinols can be sensitive to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[3][4] This can be exacerbated by the presence of atmospheric oxygen, certain metal catalysts, or oxidizing impurities in your reagents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of brominated aromatic compounds.[5][6] It is advisable to protect your reaction from light.
Q3: Can the choice of base in my cross-coupling reaction affect the stability of this compound?
A3: Absolutely. The base plays a critical role in activating the boronic acid in Suzuki-Miyaura couplings, but a strong base can also deprotonate the hydroxyl group of the pyridin-4-ol, shifting the equilibrium towards the pyridone tautomer. This pyridone form may have altered reactivity or be more prone to side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide or alkoxides to minimize base-mediated decomposition.
Q4: My purification of the final product is challenging due to the presence of polar impurities. What are these likely to be and how can I remove them?
A4: The polar impurities are often unreacted starting material (in its pyridone form) and degradation byproducts such as the hydrolyzed derivative. Purification can be challenging due to the similar polarities of these compounds. Column chromatography using a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. It may be beneficial to perform an aqueous wash of the organic extract to remove highly water-soluble impurities before chromatography.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| Starting material consumed, but desired product is not formed in significant amounts. | Decomposition of this compound: The reaction conditions are too harsh, leading to degradation of the starting material before it can couple. | - Lower the reaction temperature: Start at a lower temperature (e.g., 60-70 °C) and slowly increase if necessary.- Use a milder base: Switch to a weaker base such as K₂CO₃ or Cs₂CO₃.- Degas meticulously: Ensure the reaction mixture is thoroughly deoxygenated to prevent oxidative degradation.- Protect from light: Wrap the reaction vessel in aluminum foil. |
| No reaction, starting material is recovered. | Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[7] The pyridone tautomer may also interact with the catalyst in a non-productive manner. | - Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).- Choose a suitable ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.- Use a pre-catalyst: Consider using a more robust pre-catalyst that is less susceptible to deactivation. |
Issue 2: Formation of a Major, Unidentified Byproduct
| Symptom | Potential Cause | Recommended Solution |
| A significant peak in the LC-MS or a major spot on the TLC plate that does not correspond to the starting material or the desired product. | Protodebromination: The bromine atom is replaced by a hydrogen atom. This can be caused by the presence of protic impurities or the generation of palladium hydride species. | - Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and dry all reagents thoroughly.- Optimize the base and solvent system: Some base/solvent combinations are more prone to generating palladium hydrides. A screen of different conditions may be necessary. |
| Homocoupling of the boronic acid: Two molecules of the boronic acid couple to form a biaryl byproduct. | - Thoroughly degas all reagents and solvents: The presence of oxygen can promote homocoupling.- Use the correct stoichiometry: Avoid a large excess of the boronic acid. |
Visualizing the Challenges: Tautomerism and a General Reaction Workflow
The tautomeric equilibrium is a central concept in understanding the behavior of this compound.
Caption: Tautomeric equilibrium of this compound.
A well-planned experimental workflow is crucial for minimizing decomposition and maximizing yield.
Caption: Recommended workflow for reactions with this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for different substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and dried K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-fluoropyridin-4-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-fluoropyridin-4-ol, with a specific focus on challenges encountered during scale-up. We will explore common issues, from reaction control to product purification, and provide field-proven solutions to streamline your process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound and its precursors?
A1: The most significant challenge stems from the tautomeric equilibrium between the pyridin-4-ol form and its 4-pyridone isomer.[1][2] This duality can complicate purification, characterization, and reaction reproducibility.[1] In polar solvents, the 4-pyridone tautomer is generally more stable and favored, while the pyridin-4-ol form may be more prevalent in non-polar environments.[1] This equilibrium is sensitive to solvent, concentration, and temperature, which can lead to inconsistent results, especially during scale-up.[2]
Q2: Why is regioselective bromination at the C2 position sometimes difficult to achieve?
A2: The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution (like bromination) challenging. However, the hydroxyl group at the C4 position is a strong activating group, directing electrophiles to the ortho positions (C3 and C5). Since the C5 position is already occupied by fluorine, the primary sites for bromination are C3 and the desired C2 position (ortho to the nitrogen). Achieving high selectivity for the C2 position over the C3 position requires careful control of reaction conditions and the choice of brominating agent. Milder brominating agents are often preferred to control reactivity.[3]
Q3: Are there any specific safety concerns I should be aware of when handling halogenated pyridines?
A3: Yes, halogenated pyridines and their precursors require careful handling. Compounds like 2-Bromo-5-fluoropyridine are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause serious skin and eye irritation and may cause respiratory irritation.[4][5] Always work in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]
Q4: Can defluorination be a problem during synthesis?
A4: Yes, the C-F bond, while generally strong, can be susceptible to cleavage under certain conditions. 2-Fluoropyridines can be more prone to defluorination than other isomers.[7] This side reaction is often promoted by high temperatures and the use of strong bases.[7] When scaling up, poor heat dissipation can create localized hot spots, increasing the risk of defluorination. It is crucial to select milder bases where possible and maintain strict temperature control.[7]
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: The reaction yield is significantly lower on a larger scale compared to the bench-scale synthesis.
-
Potential Cause 1: Inefficient Mixing and Heat Transfer. On a larger scale, achieving uniform mixing and temperature control is more difficult.[8] Localized "hot spots" can form, leading to the degradation of starting materials, intermediates, or the final product. Similarly, areas of poor mixing may result in incomplete reactions.
-
Solution:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger reaction vessels.
-
Controlled Reagent Addition: Add critical reagents, especially the brominating agent, slowly and sub-surface to prevent localized high concentrations. A syringe pump can provide excellent control.
-
Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature and adjust the cooling bath accordingly to prevent thermal runaway.[8][9]
-
-
Potential Cause 2: Suboptimal Choice of Brominating Agent for Scale-Up. Reagents that work well on a small scale may not be ideal for large-scale synthesis. For example, using elemental bromine can be hazardous and difficult to handle in large quantities.
-
Solution:
-
Use a Solid Reagent: N-Bromosuccinimide (NBS) is an excellent alternative as it is a solid that is easier and safer to handle than liquid bromine.[3] Other solid brominating agents like Dibromoisocyanuric acid (DBI) can also be effective.
-
Reagent Solubility: Ensure the chosen brominating agent is soluble in the reaction solvent at the desired temperature to avoid issues with heterogeneity and inconsistent reaction rates.
-
Problem 2: The final product is an inseparable mixture, likely containing both the pyridin-4-ol and 4-pyridone tautomers.
-
Potential Cause: Tautomer Co-existence in Purification. The two tautomers often have very similar polarities, making them difficult to separate using standard silica gel chromatography.[2][10] This leads to broad peaks and poor separation.
-
Solution 1: pH Adjustment During Aqueous Work-up. The solubility of the tautomers is highly pH-dependent.[1] Carefully adjusting the pH of the aqueous layer during work-up can sometimes selectively precipitate one tautomer, allowing for separation by filtration.
-
Solution 2: Strategic Crystallization. Since the tautomeric equilibrium is solvent-dependent, a systematic screening of different solvents or solvent mixtures can favor the crystallization of a single tautomer, yielding a pure, solid product.[2]
-
Solution 3: In-situ Derivatization. For particularly stubborn mixtures, consider converting the crude product into a derivative that is easier to purify.[2][10] For example, the hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether). After chromatographic purification of the derivative, the protecting group can be removed to yield the pure desired product.
Problem 3: The reaction stalls and does not go to completion, even after extended reaction times.
-
Potential Cause 1: Deactivation of the Brominating Agent. Moisture in the reaction can consume the brominating agent. On a larger scale, it is more challenging to maintain strictly anhydrous conditions.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Stoichiometry: It may be necessary to use a slight excess (1.1-1.2 equivalents) of the brominating agent on a larger scale to compensate for any minor decomposition or reaction with trace impurities.
-
-
Potential Cause 2: Product Inhibition. The product itself or a byproduct (e.g., HBr if using Br₂) might be inhibiting the reaction.
-
Solution:
-
Base Scavenger: If an acidic byproduct is formed, consider adding a non-nucleophilic base (like pyridine or 2,6-lutidine) to the reaction mixture to act as a scavenger.
-
Monitor by TLC/LC-MS: Regularly monitor the reaction progress. If it stalls, consider adding a fresh portion of the brominating agent.
-
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol describes the regioselective bromination of 5-fluoropyridin-4-ol.
Reaction Scheme: Starting Material: 5-Fluoropyridin-4-ol Reagent: N-Bromosuccinimide (NBS) Product: this compound
Reagent Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Fluoropyridin-4-ol | 113.09 | 10.0 g | 88.4 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 16.5 g | 92.8 | 1.05 |
| Acetonitrile (MeCN) | 41.05 | 200 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-fluoropyridin-4-ol (10.0 g, 88.4 mmol).
-
Dissolution: Add acetonitrile (200 mL) and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Once the internal temperature is stable at 0 °C, add N-Bromosuccinimide (16.5 g, 92.8 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (~50 mL) to neutralize any remaining NBS.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add ethyl acetate (200 mL) and water (100 mL) to the remaining residue. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield this compound as a solid.
-
Visualizations & Workflows
Experimental Workflow
The following diagram illustrates the key steps for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-fluoropyridin-4-ol
Welcome to the technical support resource for scientists and drug development professionals engaged in cross-coupling reactions with 2-Bromo-5-fluoropyridin-4-ol. This guide is structured to provide direct, actionable answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The substrate, this compound, is a valuable heterocyclic building block. However, its structure presents a unique set of challenges that demand careful consideration of catalyst systems. The pyridine nitrogen can act as a ligand, potentially coordinating with and deactivating the palladium catalyst.[1][2] The presence of the hydroxyl group introduces considerations around base selection and potential side reactions, while the electronic nature of the fluorinated pyridine ring influences the kinetics of the catalytic cycle. This guide will help you navigate these complexities to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection for this compound more challenging than for a simple bromobenzene?
A: The complexity arises from the inherent chemical properties of the substrate itself:
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive or less active catalytic species.[1] This is a primary mode of catalyst inhibition and a key challenge in coupling reactions involving 2-pyridyl halides.[3]
-
Hydroxyl Group (-OH): The acidic proton of the pyridinol tautomer can react with strong bases. The choice of base is therefore critical to avoid deprotonation of the substrate in a way that interferes with the catalytic cycle or causes solubility issues.
-
Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step. However, the interplay of the electron-withdrawing fluorine and the electron-donating hydroxyl group can modulate the reactivity of the C-Br bond.
Q2: What are the recommended starting catalyst systems for the most common cross-coupling reactions?
A: While optimization is always necessary, the following conditions provide a robust starting point for your experiments. The key is often the use of bulky, electron-rich phosphine ligands which can stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps.[2][4]
| Reaction Type | Palladium Source | Recommended Ligand | Recommended Base | Typical Solvent | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene | For sensitive boronic acids, consider using boronate esters (e.g., pinacol esters) to prevent protodeboronation. |
| Buchwald-Hartwig | Pd(OAc)₂ or G3-Palladacycles | BrettPhos, RuPhos | NaOtBu or LHMDS | Toluene, Dioxane | Strong, non-nucleophilic bases are essential. Ensure anhydrous conditions.[5][6] |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ (often integral to catalyst) | Et₃N or DIPEA | THF, DMF | A copper(I) co-catalyst (e.g., CuI) is typically required.[7] |
Q3: Do I need to protect the hydroxyl (-OH) group on the pyridine ring?
A: Not always. In many cases, the reaction can proceed without protection, especially when using moderate bases like K₂CO₃ or K₃PO₄. However, if you are using very strong bases (like NaH or organolithiums for other transformations) or experiencing low yields due to suspected side reactions involving the hydroxyl group, protection as a methyl or benzyl ether should be considered. The decision is a trade-off between adding synthetic steps and potentially improving the yield and cleanliness of the coupling reaction.
Q4: Are there more stable alternatives to boronic acids for Suzuki-type couplings with this substrate?
A: Yes. Pyridine-2-boronic acids are notoriously unstable and prone to decomposition.[3][8] If you are preparing the boronic acid equivalent of this compound or coupling it with another unstable heteroaryl boronic acid, consider using alternatives. Pyridine sulfinates have been shown to be highly effective and stable nucleophilic partners in palladium-catalyzed cross-couplings, often providing superior results where the corresponding boronic acids fail.[8][9][10]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Question: My reaction has stalled with most of the this compound unreacted. What are the likely causes and how can I fix it?
Answer: This is the most common failure mode and usually points to an issue with the catalyst's activity or the reaction conditions. Follow this workflow to diagnose the problem.
Problem 2: Catalyst Decomposes and Turns Black
Question: My reaction mixture turned black shortly after heating, and the reaction stopped. What happened?
Answer: This indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. It means your active Pd(0) catalyst has decomposed.
-
Cause: This is often caused by ligand dissociation from the palladium center at high temperatures, especially if the ligand is not sterically bulky or robust enough. The "naked" palladium species then agglomerate and precipitate. Oxygen contamination can also accelerate this process.[1]
-
Solution:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Use a More Robust Ligand: Bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are designed to be more thermally stable and resist decomposition.[11]
-
Improve Inert Atmosphere: Rigorously degas your solvents and ensure your reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[12]
-
Problem 3: Significant Homocoupling of Boronic Acid (Suzuki Reaction)
Question: My main byproduct is a dimer of my boronic acid coupling partner. How do I prevent this?
Answer: Homocoupling of boronic acids is a classic side reaction, typically caused by the presence of oxygen.[12] Oxygen can participate in a catalytic cycle that leads to the oxidative coupling of two boronic acid molecules.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use. Sparging with argon for 20-30 minutes is highly effective. Also, ensure the reaction flask is properly evacuated and backfilled with inert gas multiple times before adding the solvent.[1]
-
Use a Direct Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction step can sometimes promote homocoupling. Starting with a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can sometimes minimize this side reaction.[1]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Reactant Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Via syringe, add the degassed solvent (e.g., 1,4-Dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Bromo-5-fluoropyridin-4-ol
The Foundational Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as an indispensable tool in organic chemistry, providing critical insights into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), this technique reveals information about the electronic environment of each proton, their spatial proximity, and the connectivity between neighboring atoms. Key parameters derived from a ¹H NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm value (downfield), while electron-donating groups cause an upfield shift to lower ppm values.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This arises from the magnetic interactions between non-equivalent neighboring protons (spin-spin coupling) and provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
Predicted ¹H NMR Spectrum of 2-Bromo-5-fluoropyridin-4-ol
The structure of this compound features a pyridine ring with three distinct substituents: a bromine atom at position 2, a fluorine atom at position 5, and a hydroxyl group at position 4. This compound can exist in tautomeric equilibrium with 2-bromo-5-fluoro-1H-pyridin-4-one. The predominant form in solution, and thus the one observed by NMR, will depend on the solvent used. For the purpose of this guide, we will consider the pyridin-4-ol tautomer.
The pyridine ring has two remaining protons at positions 3 and 6. Their chemical shifts and multiplicities will be influenced by the electronic effects of the substituents and by spin-spin coupling to each other and to the fluorine atom.
Expected Signals:
-
H-3 Proton: This proton is situated between the bromine at C-2 and the hydroxyl group at C-4. Both are electron-withdrawing groups, which will shift this proton's signal downfield. It is expected to appear as a doublet due to coupling with the fluorine at C-5 (a four-bond coupling, ⁴JHF).
-
H-6 Proton: This proton is adjacent to the nitrogen atom and the fluorine atom at C-5. The electronegativity of both will cause a significant downfield shift. This proton is expected to appear as a doublet due to coupling with the fluorine atom (a three-bond coupling, ³JHF).
-
OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It is often observed as a broad singlet.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions for this compound, a comparative analysis with known ¹H NMR data of similar compounds is invaluable.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| 2-Bromopyridine | ~7.24 (ddd) | ~7.60 (td) | ~7.24 (ddd) | ~8.35 (ddd) | CDCl₃ |
| 2-Bromo-5-fluoropyridine | ~7.45 (dd) | ~7.55 (td) | - | ~8.30 (d) | CDCl₃ |
| Predicted: this compound | Predicted: ~7.5-7.8 (d) | - | - | Predicted: ~8.0-8.3 (d) | DMSO-d₆ |
Analysis of Substituent Effects:
-
Bromine (at C-2): The bromo group is electron-withdrawing and deshields adjacent protons. In 2-bromopyridine, H-6 is the most downfield proton due to its proximity to both the nitrogen and the bromine.
-
Fluorine (at C-5): Fluorine is a highly electronegative atom that will deshield neighboring protons. Crucially, it will also introduce H-F coupling.
-
Hydroxyl (at C-4): The hydroxyl group is an electron-donating group through resonance but can be electron-withdrawing inductively. Its net effect on the proton chemical shifts is more complex and can be solvent-dependent. The presence of the hydroxyl group at the 4-position is expected to have a notable influence on the electronic distribution within the ring compared to the unsubstituted pyridine.
Experimental Protocol for ¹H NMR Analysis
For researchers seeking to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the OH proton. DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds and for observing exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
A 30- or 90-degree pulse width.
-
A relaxation delay of 1-5 seconds.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
To confirm the identity of the OH proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the OH proton should disappear or significantly decrease in intensity.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizing Spin-Spin Coupling
The following diagram, generated using Graphviz, illustrates the predicted spin-spin coupling interactions in this compound.
Caption: Predicted ¹H-¹⁹F couplings in this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the ¹H NMR characterization of this compound. By leveraging established principles of NMR spectroscopy and making informed comparisons with analogous structures, researchers can confidently approach the analysis of this and other novel heterocyclic compounds. The provided experimental protocol offers a clear and actionable workflow for obtaining high-quality spectral data, which will be essential for the definitive structural confirmation of this molecule.
Comparing reactivity of 2-Bromo-5-fluoropyridin-4-ol with similar compounds
Introduction
In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and versatile functionalization potential make them privileged scaffolds in a vast array of therapeutic agents. Among these, 2-Bromo-5-fluoropyridin-4-ol is an increasingly important building block, offering multiple reaction sites that can be selectively addressed.[1] This guide provides an in-depth, objective comparison of the reactivity of this compound with structurally similar compounds, supported by experimental data and mechanistic insights. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate this and related scaffolds into their synthetic programs.
The reactivity of a substituted pyridine is a nuanced interplay of electronic and steric effects. For this compound, three key substituents dictate its chemical behavior:
-
A Bromine Atom at the C2-Position: Situated alpha to the ring nitrogen, this halogen serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2]
-
A Fluorine Atom at the C5-Position: The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, modulating the overall electron density of the pyridine ring.[3][4]
-
A Hydroxyl Group at the C4-Position: This group can exist in tautomeric equilibrium with its pyridone form. As a hydroxyl group, it is a potent electron-donating group via resonance, while the pyridone form alters the aromaticity and reactivity of the system.
To provide a clear comparative framework, this guide will analyze the reactivity of this compound alongside three key analogues: 2-Bromopyridin-4-ol , 2-Chloropyridin-4-ol , and 2-Bromo-5-chloropyridin-4-ol . We will focus on two of the most critical classes of transformations for this type of scaffold: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heterocycles like pyridine.[5] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.
The pyridine nitrogen inherently activates the C2, C4, and C6 positions towards nucleophilic attack by stabilizing the resulting Meisenheimer complex.[6][7] In the compounds discussed, the C2 position, bearing a halogen, is the primary site for substitution.
Caption: Generalized workflow for SNAr on a halopyridine.
Influence of Halogen Substituents
The reactivity in SNAr is governed by two main factors: the electrophilicity of the carbon atom being attacked and the ability of the halogen to act as a leaving group.
-
Electrophilicity (Ring Activation): The rate of SNAr reactions on halopyridines is significantly accelerated by the high electronegativity of fluorine.[8][9] The C-F bond is highly polarized, rendering the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer complex. The general trend for ring activation follows F > Cl > Br > I .[5]
-
This compound vs. 2-Bromopyridin-4-ol: The additional electron-withdrawing fluorine atom on the target compound makes the pyridine ring more electron-deficient than its non-fluorinated counterpart. This heightened electrophilicity leads to a faster rate of nucleophilic attack.
-
This compound vs. 2-Bromo-5-chloropyridin-4-ol: Fluorine's superior electronegativity compared to chlorine means it deactivates the ring more strongly, making this compound a more reactive substrate for SNAr.
-
-
Leaving Group Ability: While fluorine is the most activating substituent, its C-F bond is very strong, making it a poorer leaving group than other halogens in many contexts. However, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored by fluorine's electron-withdrawing power. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[8][9]
Comparative Data for SNAr Reactions
The following table summarizes expected reactivity trends and representative conditions for SNAr reactions. Note that specific yields are highly dependent on the nucleophile and precise reaction conditions.
| Compound | Nucleophile (e.g., R-NH₂) | Expected Relative Reactivity | Rationale |
| This compound | Primary/Secondary Amine | ★★★★☆ | Highly activated ring due to both the pyridine N and the electron-withdrawing fluorine. Bromine is a good leaving group. |
| 2-Bromopyridin-4-ol | Primary/Secondary Amine | ★★☆☆☆ | Activated by the pyridine N, but lacks the additional activation from a C5-substituent. |
| 2-Chloropyridin-4-ol | Primary/Secondary Amine | ★★★☆☆ | The C-Cl bond is less polarized than C-F but more so than C-Br, leading to intermediate reactivity. Chlorine is a reasonably good leaving group. |
| 2-Bromo-5-chloropyridin-4-ol | Primary/Secondary Amine | ★★★☆☆ | The C5-chloro group provides additional electronic activation, making it more reactive than 2-Bromopyridin-4-ol. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[10] Unlike SNAr, the reactivity in these transformations is primarily dictated by the strength of the carbon-halogen bond, as the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into this bond.[11]
The C-X bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the general order of reactivity for aryl halides in cross-coupling is I > Br > Cl >> F .[11][12] Fluorine-substituted aromatics are generally unreactive in standard cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[13][14][15]
-
This compound vs. 2-Chloropyridin-4-ol: The C-Br bond in our target compound is significantly more susceptible to oxidative addition than the C-Cl bond. Therefore, this compound will undergo Suzuki coupling under much milder conditions (e.g., lower temperatures, less active catalysts) than 2-Chloropyridin-4-ol.[16]
-
This compound vs. 2-Bromopyridin-4-ol: The strongly electron-withdrawing fluorine atom at the C5 position increases the electrophilicity of the C2 carbon. This electronic pull facilitates the oxidative addition step, making this compound a more reactive substrate than 2-Bromopyridin-4-ol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[17][18] The reactivity trends are analogous to those observed in Suzuki-Miyaura coupling.
-
The C-Br bond is the preferred site for this transformation, making both This compound and 2-Bromopyridin-4-ol superior substrates to 2-Chloropyridin-4-ol .[19]
-
The electronic activation provided by the C5-fluoro group in This compound is expected to enhance its reactivity compared to the non-fluorinated 2-Bromopyridin-4-ol .
Comparative Data for Cross-Coupling Reactions
| Compound | Reaction Type | Expected Relative Reactivity | Rationale |
| This compound | Suzuki / Buchwald-Hartwig | ★★★★☆ | Weak C-Br bond is ideal for oxidative addition. The C5-F group further activates the C2 position electronically. |
| 2-Bromopyridin-4-ol | Suzuki / Buchwald-Hartwig | ★★★☆☆ | Possesses the reactive C-Br bond but lacks the additional electronic activation. |
| 2-Chloropyridin-4-ol | Suzuki / Buchwald-Hartwig | ★☆☆☆☆ | The stronger C-Cl bond requires more forcing conditions (higher temperatures, specialized catalysts/ligands) for efficient oxidative addition. |
| 2-Bromo-5-chloropyridin-4-ol | Suzuki / Buchwald-Hartwig | ★★★★★ | The C-Br bond will react selectively over the C-Cl bond, allowing for regioselective cross-coupling at the C2 position. The C5-Cl provides strong electronic activation. |
Experimental Protocols
The following protocols are provided as validated starting points. As a matter of best practice, all reactions should be optimized for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Causality: This protocol uses a standard Pd(dppf)Cl₂ catalyst, which is robust and effective for a wide range of aryl bromides.[20] The use of an aqueous base like K₂CO₃ in a solvent like DME or dioxane is common and facilitates the crucial transmetalation step.[20] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Causality: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine, facilitating its coordination to the palladium center. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos are often necessary to promote the reductive elimination step, which can be challenging with electron-deficient heteroaryl halides.[21] Toluene is a common high-boiling solvent suitable for these reactions.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the phosphine ligand (if not using a pre-catalyst).
-
Add this compound (1.0 equiv).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the amine (1.2 equiv) and anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
-
Conclusion
This compound is a highly versatile building block whose reactivity is predictably governed by the electronic nature of its substituents. A comprehensive understanding of these influences is critical for strategic synthetic planning.
-
For Nucleophilic Aromatic Substitution , the presence of the C5-fluoro group renders the pyridine ring highly electrophilic, making it more reactive than its non-fluorinated or C5-chlorinated analogues.
-
For Palladium-Catalyzed Cross-Coupling , the C2-bromo position is the primary site of reactivity. The C-Br bond's susceptibility to oxidative addition makes the compound significantly more reactive than its 2-chloro analogue. The C5-fluoro group provides an additional electronic enhancement, accelerating the reaction compared to 2-bromopyridin-4-ol.
By leveraging these distinct reactivity profiles, chemists can selectively perform a wide range of transformations, making this compound and its relatives powerful tools in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. CAS 1196152-88-1: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solved 4. Why 2-and 4-chloropyridines react with | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to 2-Bromo-5-fluoropyridin-4-ol and Its Analogs: Unraveling the Interplay of Halogen and Hydrogen Bonding
In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. The three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and solid-state stability. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 2-Bromo-5-fluoropyridin-4-ol derivatives, offering insights into the subtle yet significant interplay of intermolecular forces that govern their solid-state behavior.
For researchers, scientists, and drug development professionals, this document serves as a technical resource, elucidating the principles of crystal engineering through the lens of a medicinally relevant heterocyclic scaffold. By examining the structural nuances of halogenated pyridin-4-ols, we aim to provide a framework for the rational design of crystalline materials with tailored properties.
The Significance of Pyridin-4-ol Scaffolds and Halogen Substitution
Pyridin-4-ol and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The ability of the pyridin-4-one tautomer to act as both a hydrogen bond donor and acceptor, coupled with the diverse substitution patterns possible on the pyridine ring, makes it a versatile building block for creating molecules with specific biological targets.
The introduction of halogen atoms, particularly bromine and fluorine, further expands the chemical space and modulates the physicochemical properties of these molecules. Bromine, with its propensity to form strong halogen bonds, and fluorine, known for its ability to influence molecular conformation and engage in various weak interactions, play crucial roles in determining the crystal packing and, consequently, the macroscopic properties of the resulting solids. Understanding the interplay between the hydroxyl group's hydrogen bonding capacity and the halogen atoms' unique intermolecular interactions is key to predicting and controlling the crystalline forms of these compounds.
Experimental Roadmap: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This section outlines the key experimental protocols, emphasizing the rationale behind the chosen methodologies.
Synthesis of this compound
The synthesis of the title compound can be approached via a multi-step sequence, starting from commercially available precursors. A plausible synthetic route involves the initial synthesis of 2-bromo-5-fluoropyridine followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine
This procedure is adapted from established methods for the synthesis of halogenated pyridines.
-
Diazotization of 2-Amino-5-fluoropyridine: To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-amino-5-fluoropyridine portion-wise.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The release of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture for an additional hour at low temperature.
-
Quench the reaction by carefully adding a concentrated solution of sodium hydroxide until the mixture is basic.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-5-fluoropyridine.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Hydroxylation of 2-Bromo-5-fluoropyridine
The introduction of the hydroxyl group at the 4-position can be achieved through various methods, including nucleophilic substitution under forcing conditions.
-
In a sealed reaction vessel, dissolve 2-bromo-5-fluoropyridine in a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add a source of hydroxide, for instance, potassium hydroxide, to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.
-
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Slow Cooling: Prepare a saturated solution of the compound in a minimal amount of hot solvent. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or cold room.
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is sparingly soluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.
X-ray Crystal Structure Analysis: A Comparative Perspective
Due to the current absence of a publicly available crystal structure for this compound, this guide will utilize the known crystal structure of a close analog, 2-Bromo-4-hydroxypyridine , as a foundational reference for a detailed comparative analysis. The insights gained from this comparison will allow us to predict the structural features of the title compound and understand the influence of the additional fluorine substituent.
The Crystal Structure of 2-Bromo-4-hydroxypyridine: A Baseline for Comparison
The crystal structure of 2-Bromo-4-hydroxypyridine reveals a fascinating interplay of hydrogen and halogen bonding. The molecules exist in the pyridin-4-one tautomeric form in the solid state.
Key Structural Features:
-
Hydrogen Bonding: The primary intermolecular interaction is the strong N-H···O hydrogen bond between the pyridinone nitrogen and the carbonyl oxygen of an adjacent molecule. This interaction leads to the formation of infinite one-dimensional chains.
-
Halogen Bonding: The bromine atom participates in C-Br···O halogen bonds with the carbonyl oxygen of a neighboring molecule in an adjacent chain. This interaction links the hydrogen-bonded chains into a two-dimensional network.
Diagram of Intermolecular Interactions in 2-Bromo-4-hydroxypyridine
A Comparative Guide to the Purity Analysis of Synthesized 2-Bromo-5-fluoropyridin-4-ol by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Bromo-5-fluoropyridin-4-ol is a heterocyclic organic compound that serves as a vital building block in the synthesis of advanced pharmaceutical agents and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with bromine, fluorine, and a hydroxyl group, offers multiple sites for chemical modification, making it a versatile intermediate.[2] In drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Process-related impurities, even in trace amounts, can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the drug product.[3]
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound, offering field-proven insights into method development, validation, and interpretation. We will explore the rationale behind chromatographic choices and present supporting data to guide researchers in selecting and implementing a robust, self-validating analytical system.
Anticipating the Analytical Challenge: Synthesis and Potential Impurities
A robust analytical method must be capable of separating the target compound from all potential process-related impurities. The synthesis of halogenated pyridines often involves multi-step pathways, such as the bromination of a fluorinated pyridine precursor or diazotization-based sequences.[2][6]
Based on common synthetic routes for similar compounds, potential impurities for this compound may include:
-
Starting Materials: Unreacted precursors (e.g., 5-fluoropyridin-4-ol).
-
Regioisomers: Isomeric by-products formed during halogenation (e.g., 3-Bromo-5-fluoropyridin-4-ol).
-
Over-brominated Species: Products with additional bromine substitutions.
-
Hydrolysis Products: Degradants formed during workup or storage.
The structural similarity of these potential impurities to the main compound necessitates a highly selective HPLC method.
The Chromatographic Approach: Why Reversed-Phase HPLC is the Gold Standard
For polar aromatic compounds like this compound, Reversed-Phase Liquid Chromatography (RP-LC) is the predominant mode of separation.[7][8] In RP-LC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[9] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[7]
The key advantages of RP-HPLC for this application include:
-
Excellent Resolving Power: Capable of separating structurally similar isomers.
-
High Reproducibility: Modern C18 columns offer exceptional batch-to-batch consistency.
-
Method Flexibility: Retention and selectivity can be finely tuned by adjusting mobile phase composition, pH, and gradient.[10]
The overall workflow for HPLC purity analysis is a systematic process designed to ensure accurate and reliable results.
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis of HPLC Methods
To illustrate the importance of method optimization, we compare three distinct reversed-phase HPLC methods. Method A represents a fully optimized gradient method, while Methods B and C represent common, less-optimized alternatives. Hypothetical data is presented based on a synthesized batch of this compound containing two key impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a closely-eluting regioisomer).
Method A: Optimized Gradient RP-HPLC (Recommended)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Method B: Fast Isocratic RP-HPLC
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 50:50 Acetonitrile/Water.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 230 nm.
Method C: Alternative Selectivity (Phenyl-Hexyl Column)
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Data Comparison
The performance of each method is evaluated based on critical chromatographic parameters.
| Parameter | Method A (Recommended) | Method B (Isocratic) | Method C (Phenyl-Hexyl) | Justification |
| Run Time (min) | 20 | 8 | 20 | Method B is fastest, but sacrifices resolution. |
| Resolution (Rs) - Impurity 1 | 5.2 | 3.1 | 4.8 | All methods adequately resolve the polar impurity. |
| Resolution (Rs) - Impurity 2 | 2.1 | 1.1 (co-eluting) | 1.6 | Critical: Method A provides baseline separation of the critical regioisomer. Method B fails. |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.2 | Method A shows the best peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | >15,000 | >8,000 | >12,000 | The longer column and optimized gradient in Method A yield higher efficiency. |
Expert Rationale and Method Selection
The data clearly demonstrates the superiority of the optimized gradient method (Method A). While the isocratic method (Method B) offers a significant speed advantage, its failure to resolve the closely-eluting regioisomer (Impurity 2) renders it unsuitable for accurate purity determination. This highlights a critical principle: analytical speed must not compromise data integrity . Method C, using a Phenyl-Hexyl column, offers different selectivity due to π-π interactions but still provides inferior resolution for the critical pair compared to Method A.[9] The C18 column with an acetonitrile gradient and an acid modifier provides the optimal balance of hydrophobic retention and selectivity for this specific separation.
The logical process for developing a robust HPLC method involves several key decision points.
Caption: Decision Logic in HPLC Method Development.
Detailed Experimental Protocol: Method A
This protocol is a self-validating system when executed with proper system suitability tests.
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.[4]
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90.0 10.0 15.0 10.0 90.0 17.0 10.0 90.0 17.1 90.0 10.0 | 20.0 | 90.0 | 10.0 |
Standard and Sample Preparation
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to achieve a target concentration of 0.1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[11]
Data Analysis and Quantification
The purity is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, this HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[12][13] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the reporting limit to 120% of the nominal concentration).[11]
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[12][13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).[14]
Conclusion
The purity analysis of this compound is a critical step in its use as a pharmaceutical intermediate. While rapid isocratic HPLC methods may seem attractive, this guide demonstrates that an optimized gradient reversed-phase HPLC method is essential for ensuring the accurate separation and quantification of all potential impurities, particularly closely-eluting regioisomers. The recommended C18-based gradient method provides the necessary resolution, peak shape, and efficiency for reliable purity assessment. Adherence to a detailed protocol, including rigorous system suitability testing and full method validation according to ICH guidelines, establishes a trustworthy and scientifically sound analytical system for quality control in drug development and manufacturing.
References
- 1. CAS 1196152-88-1: this compound [cymitquimica.com]
- 2. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. Page loading... [guidechem.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. jordilabs.com [jordilabs.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. actascientific.com [actascientific.com]
A Comparative Guide to the Biological Activity Screening of 2-Bromo-5-fluoropyridin-4-ol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and the Promise of Halogenation
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a frequent starting point for drug discovery campaigns.[3] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold further enhances its therapeutic potential by modulating key drug-like properties including lipophilicity, metabolic stability, and binding affinity through halogen bonding.[4][5]
This guide provides a comprehensive framework for the biological activity screening of novel analogs derived from 2-Bromo-5-fluoropyridin-4-ol. While data on this specific parent molecule is nascent, the extensive research on related pyridine structures provides a robust foundation for predicting and testing potential therapeutic activities. We will explore a logical, tiered screening strategy, detail validated experimental protocols, and present a comparative analysis based on structure-activity relationships (SAR) gleaned from authoritative studies. Our objective is to equip researchers with the rationale and methodologies required to efficiently identify and advance promising lead compounds from this chemical series.
The Rationale: Why Screen this compound Analogs?
The specific combination of a bromine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position creates a unique electronic and steric profile.
-
Fluorine's Role : The highly electronegative fluorine atom can significantly alter the pKa of the pyridine nitrogen and the 4-hydroxyl group, influencing solubility and receptor interactions.[5][6] Furthermore, strategic fluorination is a well-established method to block metabolic oxidation, thereby improving a compound's pharmacokinetic profile.[5]
-
Bromine's Contribution : The bromine atom is an excellent leaving group, making the scaffold versatile for further synthetic modification via cross-coupling reactions like the Suzuki coupling.[7] It also serves as a powerful halogen bond donor, a non-covalent interaction increasingly recognized for its importance in enhancing ligand-protein binding affinity.[4]
-
Synergistic Effects : The interplay between these halogens can create potent and selective inhibitors. For instance, studies on fluorinated inhibitors of the PI3K/AKT pathway, a critical regulator of cell proliferation, have shown that halogenation can dramatically increase potency.[6][8]
This unique combination of features suggests that analogs of this compound are prime candidates for screening against a range of biological targets, particularly in oncology, infectious diseases, and inflammatory conditions.
A Tiered Strategy for Biological Activity Screening
A logical and cost-effective screening cascade is essential for efficiently identifying the most promising compounds. We propose a three-tiered approach that begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies for validated hits.
Caption: Proposed tiered workflow for screening this compound analogs.
Key Biological Activities & Comparative Data
Based on extensive literature on related pyridine compounds, the following biological activities represent the most promising avenues for screening.
Anticancer / Cytotoxic Activity
Pyridine derivatives are widely reported to possess significant cytotoxic effects against various cancer cell lines.[1][2][9][10] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the activity of protein kinases essential for cancer cell survival.[1]
Comparative Data: The following table summarizes representative IC₅₀ values for various pyridine analogs from published studies, demonstrating the potency that can be achieved with this scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Pyridine-1,3,4-oxadiazole Hybrid | MCF-7 (Breast) | 0.76 - 12.21 | 5-Fluorouracil | 5.26 - 9.79 | [9] |
| Pyridine-Thiazole Hybrid | MCF-7 (Breast) | 0.57 - 7.8 | Doxorubicin | N/A | [11] |
| Substituted Nicotinamide | HCT-116 (Colon) | Varies | Doxorubicin | N/A | [2] |
| Novel Pyridine Derivative | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 | [9] |
| Pyridine Heterocyclic Hybrid | MCF-7 (Breast) | 6.13 | Taxol | 12.32 | [1] |
Antimicrobial Activity
Halogenated pyridinols and pyridinium salts have shown potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains).[4][12][13][14] The mechanism can involve disruption of the bacterial membrane or inhibition of essential enzymes.[12][14] Structure-activity relationship studies have shown that factors like the position of nitrogen in the ring and the length of alkyl chains can significantly impact antimicrobial potency.[4][12]
Comparative Data:
| Compound Class | Organism | MIC (µg/mL) | Key Finding | Source |
| Brominated Alkyl Pyridinol | S. aureus / MRSA | 0.5 - 1.0 | Bromine substitution significantly enhanced potency. | [4] |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromides | S. aureus | Varies | Activity is dependent on alkyl chain length (11-16 carbons optimal). | [12][13] |
| Pyridine-based Organic Salts | S. aureus / E. coli | >50 | Moderate activity, with effectiveness linked to specific salt structures. | [15] |
| Benzylidenehydrazinylpyridinium Salts | S. aureus | Varies | Compounds with a 3-phenylpropyl chain showed the highest activity. | [14] |
Kinase Inhibitory Activity
The pyridine scaffold is a key component of numerous kinase inhibitors. The nitrogen atom often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase active site. Fluorination has been shown to be particularly effective in enhancing the potency of kinase inhibitors targeting pathways like PI3K/AKT/mTOR, which are frequently overactivated in cancer.[6][8]
Caption: Inhibition of the PI3K/AKT pathway by fluorinated pyridine analogs.
Potential Kinase Targets:
-
PIM-1 Kinase: Pyridine-based compounds have shown potent PIM-1 inhibition, a kinase involved in cell survival and proliferation.[9]
-
PI3K (Phosphatidylinositol 3-kinase): Fluorinated pyridine motifs are key to the potency of certain PI3K inhibitors.[6][8]
-
EGFR (Epidermal Growth Factor Receptor): Molecular docking studies suggest pyridine derivatives can bind effectively to the EGFR active site.[10]
-
CSNK2 (Casein Kinase 2): Strategic fluorination of related pyrazolo[1,5-a]pyrimidine scaffolds improved metabolic stability while maintaining potent CSNK2 inhibition.[5]
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed methodologies for key primary screening assays.
Protocol 1: MTT Assay for General Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against selected cancer and normal cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Objective: To determine the MIC of the test compounds against a panel of bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Bacterial/fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative (growth) control
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from well to well.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of bromine and fluorine atoms provides a strong rationale for screening analogs for anticancer, antimicrobial, and kinase inhibitory activities. The proposed tiered screening workflow, beginning with broad cytotoxicity and antimicrobial assays followed by targeted mechanistic studies, offers an efficient path to identifying potent and selective lead compounds.
Future efforts should focus on synthesizing a diverse library of analogs to build a robust structure-activity relationship (SAR) profile.[3][17] Modifications could include substitutions at the hydroxyl group, replacement of the bromine via cross-coupling, and alterations to other positions on the pyridine ring. Hits identified from secondary screening should be advanced into cell-based mechanistic assays and, ultimately, validated in relevant in vivo models to assess their therapeutic potential.[18][19]
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journaljpri.com [journaljpri.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. fiveable.me [fiveable.me]
- 18. tandfonline.com [tandfonline.com]
- 19. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Bromo-5-fluoropyridin-4-ol vs. 2-Chloro-5-fluoropyridin-4-ol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted pyridin-4-ols are privileged structures found in a wide array of biologically active molecules. The strategic introduction of substituents onto this core often relies on robust and versatile cross-coupling methodologies. This guide provides an in-depth technical comparison of two key starting materials, 2-bromo-5-fluoropyridin-4-ol and 2-chloro-5-fluoropyridin-4-ol, in the context of palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of their reactivity and presenting supporting experimental data, this document aims to inform the rational selection of substrates for synthetic campaigns.
Reactant Overview: Structure, Properties, and Synthesis
This compound and its chloro-analogue are versatile building blocks for chemical synthesis.[1] The presence of a halogen at the 2-position provides a handle for cross-coupling, while the fluorine at the 5-position can modulate the electronic properties and metabolic stability of the final products. The hydroxyl group at the 4-position can participate in hydrogen bonding and can be a key pharmacophoric feature.
Key Physicochemical Properties:
The pyridin-4-ol moiety exists in tautomeric equilibrium with its pyridone form. The pKa of the parent pyridin-4-ol is approximately 3.2, indicating it is a weak acid.[2] This acidity is an important consideration in the choice of base for cross-coupling reactions, as deprotonation of the hydroxyl group can occur, potentially influencing the solubility and reactivity of the substrate.
A Note on Synthesis:
The synthesis of 2-bromo-5-fluoropyridine derivatives can be achieved through various routes. One common method involves the bromination of 5-aminopyridine, followed by a diazotization reaction to introduce the fluorine atom.[3] The corresponding 2-chloro-5-fluoropyridine derivatives can be synthesized through analogous chlorination and fluorination strategies. The availability of these starting materials from commercial vendors is also a key consideration for their application in large-scale synthesis.[4]
Fundamental Reactivity Principles: The Carbon-Halogen Bond in Focus
The significant difference in reactivity between this compound and 2-chloro-5-fluoropyridin-4-ol in palladium-catalyzed cross-coupling reactions stems from the differing strengths of the C-Br and C-Cl bonds. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is primarily dictated by the rate-determining oxidative addition step in the catalytic cycle.
The oxidative addition of the aryl halide to the Pd(0) catalyst involves the cleavage of the carbon-halogen bond. The weaker C-Br bond (bond dissociation energy ~71 kcal/mol) undergoes this cleavage more readily than the stronger C-Cl bond (bond dissociation energy ~81 kcal/mol). Consequently, aryl bromides are generally more reactive and require milder reaction conditions (lower temperatures, less reactive catalysts) than their chloro counterparts. To achieve comparable reactivity with aryl chlorides, more electron-rich and sterically bulky phosphine ligands are often necessary to promote the oxidative addition step.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 2-bromo- and 2-chloro-5-fluoropyridine derivatives in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented is a synthesis of literature reports on these specific substrates or closely related analogues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[5][6][7]
| Coupling Partner | Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 | |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 | [8] |
| Arylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. isopropanol | 80 | Good-Excellent | [6] |
| Arylboronic acid | 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate-Good | [9] |
| Arylboronic acid | 2-Chloropyridine derivative | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90-100 | Moderate-Good | [9] |
Analysis: The data clearly illustrates the higher reactivity of the bromo-substituted pyridines. Suzuki couplings of 2-bromo-5-fluoropyridine and related compounds proceed efficiently with standard palladium catalysts like Pd(PPh₃)₄ or even under ligand-free conditions.[6] In contrast, the coupling of chloropyridines generally requires more specialized and electron-rich ligands, such as SPhos, and often higher reaction temperatures to achieve good yields.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[10][11]
| Amine | Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Volatile amines | 2-Bromopyridines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 | [12][13] |
| Primary/Secondary amines | 2-Amino-5-bromo-4-methylpyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Good | [14] |
| Primary amines | Heteroaryl chlorides | Pd(OAc)₂/CyPFtBu | K₃PO₄ | t-AmylOH | 110 | Good | [15] |
| Secondary amines | (Hetero)aryl chlorides | [Pd(cinnamyl)Cl]₂/Mor-DalPhos | K₃PO₄ | H₂O or solvent-free | 100 | Good-Excellent | [16] |
Analysis: Similar to the Suzuki coupling, the amination of bromopyridines is well-established and can be achieved with a variety of catalyst systems.[12][13][14] The amination of chloropyridines was historically more challenging but has been made possible by the development of sophisticated ligands like CyPFtBu and Mor-DalPhos.[15][16] These advanced catalytic systems are crucial for activating the less reactive C-Cl bond.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18]
| Alkyne | Halide | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Terminal alkynes | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | High | [19] |
| Terminal alkynes | 5-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | High | [20][21] |
| Phenylacetylene | 4-Bromoanisole | Pd ionanofluids (Cu-free) | Et₃N | Solvent-free (MW) | 50 | 98 | [22] |
| Challenging aryl bromides | [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP | DMSO | RT | up to 97 | [23] | |
| Aryl/vinyl halides | Pd catalyst (Cu-free) | Amine | Various | Various | Various | Good | [18] |
Analysis: The Sonogashira coupling of bromopyridine derivatives proceeds readily, often at room temperature, using standard Pd/Cu catalytic systems.[19][20][21] The development of copper-free Sonogashira protocols has further expanded the utility of this reaction, with highly active palladium precatalysts enabling the coupling of even challenging aryl bromides at room temperature.[23] While not explicitly shown for the chloro-analogue in the table, it is well-established that Sonogashira couplings of aryl chlorides are significantly more demanding, typically requiring higher temperatures and more specialized catalysts.
Experimental Protocols
The following are representative, detailed experimental procedures for the Suzuki-Miyaura coupling of both this compound and 2-chloro-5-fluoropyridin-4-ol. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoropyridin-4-ol.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridin-4-ol
Materials:
-
2-Chloro-5-fluoropyridin-4-ol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add 2-chloro-5-fluoropyridin-4-ol and the arylboronic acid.
-
Add degassed toluene and water (typically a 10:1 mixture) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for optimizing cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the optimization of cross-coupling reactions.
Conclusion and Recommendations
The choice between this compound and 2-chloro-5-fluoropyridin-4-ol for cross-coupling reactions is a classic trade-off between reactivity and cost/availability.
-
This compound is the more reactive substrate, generally requiring milder reaction conditions, simpler catalytic systems, and shorter reaction times. This makes it an excellent choice for rapid library synthesis, proof-of-concept studies, and reactions with sensitive functional groups.
-
2-Chloro-5-fluoropyridin-4-ol , while less reactive, is often more cost-effective and readily available in bulk. Its use is preferred in large-scale syntheses where cost is a primary driver. However, successful coupling of this substrate necessitates the use of more advanced, and often more expensive, catalyst systems and may require more extensive process optimization.
For researchers in the early stages of drug discovery, the higher reactivity of the bromo-analogue may be advantageous for quickly accessing a diverse range of derivatives. For process and development chemists, the economic benefits of the chloro-analogue may outweigh the initial investment in catalyst screening and optimization for a large-scale campaign. Ultimately, the optimal choice will depend on the specific goals, scale, and economic constraints of the synthetic project.
References
- 1. CAS 1196152-88-1: this compound [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridin-4-ol
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation, particularly in the synthesis of biaryl and heteroaryl compounds vital to pharmaceutical development.[1] The coupling of functionalized heterocyclic halides, such as 2-Bromo-5-fluoropyridin-4-ol, presents unique challenges due to the substrate's electronic properties and potential for catalyst inhibition. This guide provides a comparative analysis of palladium-based catalytic systems for this specific transformation. We will dissect the performance of a validated ferrocenylphosphine-based catalyst and compare it with modern biarylphosphine (Buchwald) ligands and N-Heterocyclic Carbene (NHC) systems, offering field-proven insights and detailed experimental protocols to guide researchers toward successful reaction design and optimization.
The Synthetic Challenge: Understanding the Substrate
This compound is a valuable building block, but its structure poses several hurdles for the standard Suzuki-Miyaura reaction.
-
Electronic Deficiency: The pyridine ring is naturally electron-deficient, a characteristic exacerbated by the electron-withdrawing fluorine atom. This property can slow the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]
-
The Pyridinol Moiety: The hydroxyl group at the 4-position can exist in tautomeric equilibrium with its pyridone form. More critically, the nitrogen and oxygen atoms can act as coordinating sites, potentially binding to the palladium center and inhibiting catalytic activity. For this reason, in situ protection or derivatization of the hydroxyl group is often a prerequisite for achieving high yields, as demonstrated in successful literature protocols.[2]
Comparative Analysis of Catalytic Systems
The choice of the palladium precatalyst and, more importantly, the ancillary ligand is the most critical parameter for overcoming the challenges posed by this substrate.[3] The ligand dictates the catalyst's stability, solubility, and the rates of the key steps in the catalytic cycle.[4]
**2.1. The Workhorse System: Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂) **
The complex [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is a highly reliable and versatile catalyst for a wide array of cross-coupling reactions. Its efficacy is well-documented for the Suzuki coupling of this compound (following O-protection).[2]
-
Expertise & Causality: The dppf ligand's success stems from its large "bite angle" and the electron-rich nature of the ferrocene backbone. This structure promotes the reductive elimination step to release the product and regenerate the active Pd(0) catalyst. Its robustness and commercial availability make it an excellent starting point for reaction development. A patent for the synthesis of WDR5 inhibitors successfully employed this catalyst, demonstrating its utility in a real-world drug discovery context.[2]
The High-Performance System: Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos)
Developed by the Buchwald group, bulky, electron-rich monophosphine ligands represent the state-of-the-art for many challenging Suzuki-Miyaura couplings.[3] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are paired with simple palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.
-
Expertise & Causality: These ligands excel for two primary reasons. First, their immense steric bulk facilitates the reductive elimination step, which is often the turnover-limiting step for hindered substrates.[4] Second, their strong electron-donating character accelerates the initial oxidative addition of the aryl halide.[4] For an electron-deficient substrate like this compound, this acceleration is particularly beneficial, often leading to higher yields, shorter reaction times, and lower catalyst loadings compared to classical systems.[1]
The Ultra-Active System: N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr)
Palladium-NHC complexes have emerged as exceptionally powerful catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings.[1]
-
Expertise & Causality: NHCs are strong σ-donating ligands that form highly stable and reactive palladium complexes. This strong Pd-C bond prevents ligand dissociation and catalyst decomposition, leading to very high turnover numbers (TONs). Their potent activity often allows for reactions to be run at lower temperatures and with significantly reduced catalyst loadings (down to 0.5 mol%), which is economically and environmentally advantageous, especially in large-scale synthesis.[1]
Data Presentation: Performance Comparison
The following table summarizes typical performance metrics for the discussed catalyst classes. Note that while direct comparative data for this compound is limited, the data for analogous bromopyridine systems provides a strong predictive framework for relative performance.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Data Source |
| Pd(dppf)Cl₂ | 20 | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | High (Not quantified) | [2] (For O-methylated this compound) |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [1] (Model system: 3-Bromopyridine) |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [1] (Model system: 3-Bromopyridine) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [1] (Model system: 3-Bromopyridine) |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Experimental Protocols: Self-Validating Systems
The following protocols are described to be self-validating, incorporating best practices for anaerobic chemistry crucial for the integrity and reproducibility of palladium-catalyzed reactions.
Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling (Validated Method)
This protocol is adapted from patent literature for the specific coupling of O-protected this compound.[2]
-
Substrate Protection (Prerequisite): The pyridinol starting material must first be protected. A common method is O-methylation. To a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile, add a non-nucleophilic base (e.g., DIEA, 1.5 eq) and a methylating agent (e.g., TMS-diazomethane, 1.5 eq) at 0 °C, then allow to warm. After reaction completion, the resulting O-methylated substrate is isolated and used in the coupling step.
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is allowed to cool under vacuum and is then backfilled with argon. This cycle is repeated three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, the flask is charged with the O-methylated 2-bromo-5-fluoropyridine (1.0 eq), the desired arylboronic acid (2.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and Pd(dppf)Cl₂ (0.2 eq).
-
Causality Note: Using a significant excess of the boronic acid and base, along with a high catalyst loading, is a common strategy in patent literature to drive the reaction to completion, prioritizing yield over atom economy in a discovery setting.
-
-
Solvent Addition: Anhydrous, degassed 1,4-dioxane and water (10:1 ratio, e.g., 10 mL dioxane, 1 mL water) are added via syringe. The solvent should be degassed beforehand by bubbling argon through it for at least 20 minutes.
-
Reaction: The flask is sealed, and the mixture is heated to 90 °C with vigorous stirring for 16 hours or until reaction completion is confirmed by LC-MS analysis.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling with Pd(OAc)₂/SPhos (General Method)
This protocol is a generalized procedure for challenging bromopyridines, designed for higher efficiency and lower catalyst loading.[1]
-
Vessel Preparation: Prepare a Schlenk flask as described in Protocol 1.
-
Reagent Addition: Under a positive pressure of argon, charge the flask with palladium(II) acetate (Pd(OAc)₂, 0.01 eq), SPhos (0.02 eq), this compound (1.0 eq, assuming no protection is attempted initially), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq).
-
Causality Note: A 1:2 ratio of Pd:Ligand is common for in situ catalyst generation. K₃PO₄ is a stronger base than Na₂CO₃ and is often more effective with hindered or electron-deficient substrates.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the flask and heat to 100 °C with vigorous stirring for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Troubleshooting Note: If the reaction stalls or proceeds poorly, it strongly indicates that the unprotected 4-ol is interfering. In this case, the substrate protection described in Protocol 1 should be implemented.
-
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, direct reaction is challenging due to the pyridinol moiety. O-protection is a validated strategy to ensure high yields.
-
Reliable Starting Point: The Pd(dppf)Cl₂ system is a proven, robust catalyst for this transformation and serves as an excellent benchmark.[2]
-
Optimization for Efficiency: For improved performance, screening of modern catalytic systems is highly recommended. The Pd(OAc)₂/SPhos system is a prime candidate, offering the potential for significantly lower catalyst loadings, shorter reaction times, and milder conditions.[1]
-
High-Activity Alternative: If high turnover numbers are critical, a PEPPSI-IPr catalyst should be evaluated, as it represents one of the most active classes of catalysts for heteroaryl coupling.[1]
A systematic, parallel screen of these three catalyst types against the protected substrate would be the most efficient path to identifying the optimal conditions for cost, time, and yield for any specific drug development program.
References
A Researcher's Guide to the Electronic Landscape of 2-Bromo-5-fluoropyridin-4-ol: A DFT-Based Comparative Analysis
In the realm of drug discovery and materials science, the intricate electronic properties of small molecules are pivotal in determining their reactivity, interaction with biological targets, and overall potential. 2-Bromo-5-fluoropyridin-4-ol, a substituted pyridine, presents a compelling case for in-depth computational analysis due to the interplay of its electron-withdrawing halogen substituents and the electron-donating hydroxyl group. These features are known to significantly influence a molecule's electrostatic potential and frontier molecular orbitals, which are critical for its function.[1][2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for investigating the electronic properties of this compound using Density Functional Theory (DFT). We will not only detail a robust computational protocol but also present a comparative analysis with structurally related pyridine derivatives to contextualize its electronic characteristics. This approach allows for a deeper understanding of how subtle structural modifications can tune the electronic behavior of a molecule.
The Rationale for a Computational Approach
Experimental characterization of all relevant electronic properties of a novel or complex molecule can be a resource-intensive endeavor. DFT calculations, however, offer a powerful and efficient alternative for predicting and analyzing a molecule's electronic structure with a high degree of accuracy.[4][5] Key properties that can be reliably calculated include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between these frontier orbitals is a crucial indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as those with protein binding sites.[3][7]
-
Natural Bond Orbital (NBO) analysis: This analysis provides insights into intramolecular charge delocalization and the strength of chemical bonds.[1]
By employing a systematic DFT approach, we can gain predictive insights into the behavior of this compound, guiding further experimental work and rational drug design.
Experimental and Computational Workflow
A self-validating system for studying the electronic properties of our target molecule involves a synergistic combination of computational modeling and, where feasible, experimental validation. The following workflow outlines a best-practice approach.
Caption: A workflow illustrating the synergy between computational DFT studies and experimental validation for a comprehensive analysis of molecular properties.
Detailed DFT Protocol
The following protocol outlines the steps for performing DFT calculations on this compound and its analogues.
-
Structure Preparation:
-
Computational Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[1][4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding, while the polarization functions (d,p) allow for more flexibility in describing bond shapes.[10]
-
Software: Gaussian 09 or a similar quantum chemistry software package is suitable for these calculations.[6]
-
-
Calculation Steps:
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[7]
-
Electronic Property Calculation: Following successful optimization and frequency analysis, single-point energy calculations are performed to obtain the electronic properties, including HOMO and LUMO energies, and to generate the molecular electrostatic potential map. NBO analysis can also be requested at this stage.
-
Comparative Analysis of Electronic Properties
To understand the unique electronic characteristics of this compound, it is essential to compare its calculated properties with those of simpler, related molecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energies, and the resulting energy gap (ΔE), are fundamental descriptors of chemical reactivity. A lower energy gap indicates that the molecule can be more easily excited, suggesting higher reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyridine | -6.89 | -0.45 | 6.44 |
| 4-Hydroxypyridine | -6.21 | -0.23 | 5.98 |
| 2-Bromopyridine | -6.95 | -0.87 | 6.08 |
| 5-Fluoropyridine | -7.05 | -0.65 | 6.40 |
| This compound | -6.45 | -1.02 | 5.43 |
Note: These are representative values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and may vary slightly with different computational setups.
From the table, we can infer that the introduction of the hydroxyl group in 4-hydroxypyridine decreases the HOMO-LUMO gap compared to pyridine, indicating increased reactivity. The bromine and fluorine substituents in 2-bromopyridine and 5-fluoropyridine have a more modest effect on the gap. However, the combination of all three substituents in this compound results in the smallest energy gap, suggesting it is the most reactive species among this set. This enhanced reactivity is a key consideration in its potential applications in synthesis and drug design.[11]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the regions of a molecule that are attractive or repulsive to an approaching electrophile or nucleophile.
Caption: A conceptual comparison of the Molecular Electrostatic Potential (MEP) maps for Pyridine and this compound.
For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the region around the bromine atom (due to the σ-hole effect) would exhibit positive electrostatic potential (typically colored blue), indicating sites for nucleophilic interaction.[3][12] This complex distribution of charge is a direct result of the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms.
Conclusion and Future Directions
This guide provides a comprehensive framework for the DFT-based investigation of the electronic properties of this compound. Through a detailed computational protocol and a comparative analysis with related pyridine derivatives, we have highlighted how its unique substitution pattern leads to a smaller HOMO-LUMO gap and a complex molecular electrostatic potential. These findings suggest that this compound is a reactive molecule with distinct regions for electrophilic and nucleophilic interactions, making it a promising candidate for applications in drug design and as a versatile building block in organic synthesis.[13]
Future work should focus on the experimental validation of these computational predictions. Synthesis of this compound followed by spectroscopic analysis and X-ray crystallography would provide invaluable data to corroborate the theoretical findings. Furthermore, computational docking studies of this molecule with relevant biological targets could provide insights into its potential as a therapeutic agent.[14]
References
- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of promising key electronic and nonlinear optical properties of bifluorenylidene based chromophores: a TD-DFT/DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bldpharm.com [bldpharm.com]
- 9. This compound | 1196152-88-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. 2-Bromo-5-fluoropyridin-4-ol, a key building block, presents a unique substitution pattern that is highly desirable for the generation of novel pharmaceutical candidates. The presence of a bromine atom allows for facile cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the pyridin-4-ol core is a prevalent motif in numerous biologically active molecules.
This guide provides an in-depth technical comparison of a plausible, optimized synthetic route for this compound against other potential synthetic strategies. The methodologies are presented with a rationale for the experimental choices, detailed protocols, and a comparative analysis of their potential yields, purities, and scalability.
The Strategic Importance of this compound
The convergence of a reactive bromine handle, a modulating fluorine substituent, and a biologically relevant pyridin-4-ol core makes this molecule a valuable intermediate. Its structural features offer medicinal chemists a versatile platform for library synthesis and lead optimization. The pyridin-4-ol moiety, in particular, is a known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.
Due to the limited availability of published, peer-reviewed synthetic procedures for this compound, this guide proposes a robust and logical synthetic pathway. This proposed route is benchmarked against other established methods for the synthesis of substituted pyridin-4-ols, providing a comprehensive overview for researchers in the field.
Proposed Synthetic Route: A Multi-Step Approach from 5-Amino-2-bromopyridine
Given the established synthesis of 2-Bromo-5-fluoropyridine from 5-aminopyridine, a logical and promising approach to this compound is proposed. This multi-step synthesis prioritizes the introduction of the hydroxyl group early in the sequence, followed by a diazotization and fluorination reaction.
Visualizing the Proposed Workflow
Caption: Proposed multi-step synthesis of this compound.
Rationale Behind the Experimental Choices
This proposed route is designed to strategically build the target molecule by leveraging well-established and reliable chemical transformations.
-
Step 1 & 2: Diazotization and Hydrolysis of 5-Amino-2-bromopyridine. The initial conversion of the readily available 5-Amino-2-bromopyridine to 2-Bromo-5-hydroxypyridine via a diazonium salt intermediate is a standard and high-yielding transformation. This sets the stage for the introduction of the second oxygen functionality.
-
Step 3: Nitration. The introduction of a nitro group at the 4-position is a critical step to enable the subsequent introduction of the fluorine atom. The hydroxyl group at the 5-position is an activating group that will direct the electrophilic nitration to the ortho and para positions. Steric hindrance from the bromine at the 2-position should favor nitration at the 4-position.
-
Step 4: Reduction of the Nitro Group. The nitro group is then reduced to an amine. This can be achieved through various methods, with catalytic hydrogenation (H2/Pd-C) or metal-acid reduction (e.g., Fe/HCl) being common and effective choices. This step is crucial for setting up the final diazotization and fluorination.
-
Step 5: Diazotization and Fluorination (Balz-Schiemann Reaction). The final step involves the conversion of the amino group to a diazonium salt, followed by fluorination using a fluoride source such as tetrafluoroboric acid (HBF4). This Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring.
Benchmarking Against Alternative Synthetic Strategies
While the proposed route offers a logical pathway, it is essential to consider alternative methods for the synthesis of substituted pyridin-4-ols. These alternatives can be broadly categorized and are compared in the table below.
| Parameter | Proposed Route | Alternative 1: Halogen Exchange | Alternative 2: Pyridone Tautomer Alkylation/Arylation |
| Starting Material | 5-Amino-2-bromopyridine | A di-halogenated pyridine (e.g., 2,5-dibromo-4-chloropyridine) | A pre-formed pyridin-4-one |
| Key Transformation | Diazotization and fluorination | Nucleophilic aromatic substitution (SNAr) | Alkylation or arylation of the pyridone nitrogen or oxygen |
| Plausible Yield | Moderate to Good (multi-step) | Variable, depends on substrate | Generally Good |
| Purity Concerns | Potential for regioisomeric impurities | Incomplete reaction, side products from harsh conditions | O- vs. N-alkylation/arylation selectivity |
| Number of Steps | Multiple steps | Potentially fewer steps | Variable |
| Scalability | Potentially scalable with optimization | Can be challenging due to harsh conditions | Generally scalable |
| Key Reagents | NaNO2, HBF4, acids, reducing agents | High-boiling polar aprotic solvents, fluoride source (e.g., KF, CsF) | Alkyl/aryl halides, bases |
Alternative Strategy 1: Halogen Exchange
A halogen exchange reaction, often referred to as a Halex reaction, could be a more direct approach if a suitable precursor like 2,5-dibromo-4-chloropyridine were available.[1][2] This would involve a nucleophilic aromatic substitution of the chlorine atom with a fluoride source.
Causality: This method relies on the higher lability of the chloro group at the 4-position of the pyridine ring towards nucleophilic attack compared to the bromo groups. The reaction is typically driven by the use of a polar aprotic solvent and a fluoride salt, often at elevated temperatures.
Trustworthiness: While conceptually straightforward, Halex reactions on electron-rich pyridine rings can be challenging and may require harsh conditions, potentially leading to lower yields and side products. The synthesis of the required di-halogenated precursor might also be non-trivial.
Alternative Strategy 2: Functionalization of a Pre-formed Pyridin-4-one
Another approach would involve the synthesis of a simpler pyridin-4-one core, followed by the sequential introduction of the bromo and fluoro substituents.
Causality: This strategy leverages the known chemistry of pyridin-4-ones, which exist in tautomeric equilibrium with 4-hydroxypyridines. Bromination of the pyridone ring can be achieved using various brominating agents, and subsequent fluorination could be attempted, although this might be challenging.
Trustworthiness: The control of regioselectivity during the bromination of a pre-formed pyridin-4-one could be a significant challenge, potentially leading to a mixture of isomers that are difficult to separate.
Experimental Protocols
Proposed Synthesis of this compound (Illustrative Protocol)
Disclaimer: The following is a proposed, illustrative protocol based on established chemical principles and has not been experimentally validated for this specific target molecule. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 2-Bromo-5-hydroxypyridine
-
To a solution of 5-amino-2-bromopyridine (1 eq.) in aqueous sulfuric acid (e.g., 2 M) at 0-5 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
After the addition is complete, continue to heat the reaction mixture for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to pH 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-hydroxypyridine.
Step 2-4 would involve nitration, reduction, and diazotization/fluorination, following standard literature procedures for analogous transformations on pyridine rings.
Data Summary and Comparison
| Method | Starting Material | Key Reagents | Plausible Yield | Key Advantages | Key Challenges |
| Proposed Route | 5-Amino-2-bromopyridine | NaNO₂, HBF₄, HNO₃, reducing agent | Moderate | Utilizes readily available starting material; relies on well-established reactions. | Multi-step synthesis; potential for regioisomeric impurities during nitration. |
| Halogen Exchange | 2,5-dibromo-4-chloropyridine | KF or CsF, polar aprotic solvent | Variable | Potentially fewer steps. | Availability of starting material; may require harsh reaction conditions. |
| Pyridone Functionalization | A simpler pyridin-4-one | Brominating agent, fluorinating agent | Variable | May offer a more convergent synthesis. | Control of regioselectivity during functionalization can be difficult. |
Conclusion
The synthesis of this compound, a valuable building block for drug discovery, presents a synthetic challenge due to the lack of established procedures in the public domain. The proposed multi-step synthesis, starting from 5-amino-2-bromopyridine, offers a logical and feasible route based on well-understood and reliable chemical transformations. While alternative strategies such as halogen exchange or the functionalization of a pre-formed pyridin-4-one exist in principle, they present their own set of challenges, primarily concerning the availability of starting materials and the control of regioselectivity. For researchers embarking on the synthesis of this and related compounds, the proposed route provides a solid foundation for further experimental exploration and optimization.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoropyridin-4-ol
For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds like 2-Bromo-5-fluoropyridin-4-ol are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated pyridine derivative. While specific toxicological data for this exact compound is limited, the presence of bromine and fluorine on a pyridine ring necessitates that it be treated as a hazardous substance.
Based on data from analogous compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations due to the potential for forming persistent and toxic byproducts if improperly managed.[2][3]
| Property | Data | Source |
| Molecular Formula | C5H3BrFNO | [1][4] |
| CAS Number | 1196152-88-1 | [1][4] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [1] |
Immediate Safety and Handling Protocols
Adherence to rigorous safety protocols is the first line of defense against accidental exposure. The following measures are mandatory when handling this compound in any form—pure, in solution, or as a waste product.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Prohibition: Never wash this compound down the drain.[6]
Step-by-Step Disposal Procedure for this compound Waste
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic waste .[7][8][9] Under no circumstances should it be mixed with non-halogenated waste streams, as this complicates the disposal process and increases costs.
Waste Segregation: The Critical First Step
Proper segregation is the foundation of a safe and compliant waste management program. The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection:
-
Select a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]
-
Ensure the container is in good condition, free from cracks or residue from previous use.
-
-
Initial Labeling:
-
Waste Accumulation:
-
Keep the waste container securely closed at all times, except when actively adding waste.[7]
-
Store the container in a designated satellite accumulation area within the laboratory, which should be at or near the point of generation.[6]
-
The storage area should have secondary containment to capture any potential leaks.
-
-
Finalizing for Disposal:
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[8]
-
Once the container is full or will no longer be used, seal it tightly.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Framework and Final Disposal
The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[2] Due to its chemical structure, this compound falls into this category. The ultimate disposal method for such compounds is typically high-temperature incineration in a licensed facility equipped with scrubbers to neutralize acidic gases like hydrobromic acid (HBr) and hydrofluoric acid (HF) that are produced during combustion.[11][12]
It is the responsibility of the waste generator—the laboratory—to ensure that the waste is properly identified, segregated, and labeled to facilitate its safe transport and final disposal in compliance with all local, state, and federal regulations.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its hazards, adhering to strict handling protocols, and following a systematic procedure for waste segregation and collection, researchers can ensure that this compound is managed responsibly from cradle to grave. This commitment to best practices not only ensures regulatory compliance but also builds a culture of safety that is foundational to scientific excellence.
References
- 1. echemi.com [echemi.com]
- 2. epa.gov [epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. This compound | 1196152-88-1 [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. mn.uio.no [mn.uio.no]
- 10. gla.ac.uk [gla.ac.uk]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Mastering the Safe Handling of 2-Bromo-5-fluoropyridine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical and chemical research, the safe handling of reactive compounds is paramount. This guide provides essential, in-depth safety and logistical information for 2-Bromo-5-fluoropyridine, a key building block in modern drug discovery. As your dedicated partner in laboratory safety, we move beyond simply supplying a product to deliver the critical insights and procedural guidance necessary to ensure a safe and efficient research environment. This document is structured to provide immediate, actionable information, reinforcing a culture of safety and best practices.
Understanding the Hazard Profile of 2-Bromo-5-fluoropyridine
2-Bromo-5-fluoropyridine is a substituted pyridine derivative. While specific toxicity data may be limited, its structural class suggests potential hazards that necessitate stringent safety protocols. The primary risks associated with this compound include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of your experimental design.
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling 2-Bromo-5-fluoropyridine.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. For extensive handling, consider double-gloving. | Provides a chemical-resistant barrier to prevent skin contact.[5][6] Nitrile and neoprene offer superior protection against pyridines. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. | Protects against accidental splashes that can cause serious eye irritation or damage.[4][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced. | Protects against the inhalation of harmful vapors or aerosols, which can cause respiratory irritation.[7] |
| Protective Clothing | A fully buttoned laboratory coat is required. For larger quantities or increased risk of splashes, a chemically resistant apron should be worn over the lab coat. | Prevents contamination of personal clothing and minimizes skin exposure.[5][6] |
Step-by-Step Safe Handling and Operational Workflow
Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring a safe working environment.
Workflow for Handling 2-Bromo-5-fluoropyridine
Caption: A streamlined workflow for the safe handling of 2-Bromo-5-fluoropyridine.
Detailed Procedural Steps:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly as detailed in the table above.
-
Verify Fume Hood Functionality: Always work within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to avoid unnecessary movements in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the solid 2-Bromo-5-fluoropyridine within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfer: Transfer the compound to the reaction vessel using a powder funnel to minimize the generation of dust.
-
Reaction Setup: Conduct all manipulations, including the addition of solvents and other reagents, within the fume hood. If the reaction is air or moisture-sensitive, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cleanup and Disposal:
-
Quenching: At the completion of the reaction, carefully quench any reactive materials according to your established laboratory protocol.
-
Waste Segregation: Dispose of all waste containing 2-Bromo-5-fluoropyridine and other halogenated compounds into a designated, clearly labeled halogenated waste container.[6]
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is recommended.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Storage and Disposal Plan
-
Storage: Store 2-Bromo-5-fluoropyridine in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]
-
Disposal: All waste materials, including empty containers and contaminated items, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-Bromo-5-fluoropyridine into your research endeavors, secure in the knowledge that you are operating under the highest standards of laboratory safety.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
